Mtb-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-hydroxy-4-(quinoline-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23) |
InChI Key |
WOVBYNARRLCBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mtb-IN-2: A Novel Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitor for the Treatment of Tuberculosis
An In-depth Technical Guide on the Mechanism of Action, Efficacy, and Preclinical Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] The mycobacterial cell wall, a unique and complex structure rich in mycolic acids, is essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics.[2][3] A key enzyme in the biosynthesis of these mycolic acids is the enoyl-acyl carrier protein reductase, InhA.[4][5] This document provides a comprehensive technical overview of Mtb-IN-2, a novel, potent, and specific direct inhibitor of InhA. This compound circumvents the common resistance mechanisms associated with the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG.[6][7] This guide details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.
Introduction to the Target: InhA and Mycolic Acid Synthesis
Mycolic acids are very-long-chain fatty acids that are crucial components of the Mtb cell envelope, forming a highly impermeable barrier.[2][3] Their synthesis is carried out by the fatty acid synthase-II (FAS-II) system, a multi-enzyme complex responsible for the elongation of fatty acid chains.[8][9] InhA, an NADH-dependent enoyl-ACP reductase, is a critical enzyme in the FAS-II pathway, catalyzing the final reduction step in each elongation cycle.[5][6] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death.[10] This pathway is the target of the widely used anti-TB drug, isoniazid (INH).[4] However, INH is a pro-drug that requires activation by the mycobacterial catalase-peroxidase, KatG.[10][11] Mutations in the katG gene are a primary cause of INH resistance.[4] this compound is a direct inhibitor of InhA, meaning it does not require activation by KatG and is therefore active against many INH-resistant strains of M. tuberculosis.[6][7]
Mechanism of Action of this compound
This compound acts as a direct, non-covalent inhibitor of the InhA enzyme. By binding to the active site of InhA, this compound prevents the binding of the natural substrate, the long-chain enoyl-acyl carrier protein. This action halts the elongation of mycolic acid precursors, disrupting the integrity of the mycobacterial cell wall.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through a series of in vitro assays. The following table summarizes the key performance metrics.
| Parameter | Description | Value |
| InhA IC50 | The half-maximal inhibitory concentration against recombinant M. tuberculosis InhA enzyme. | 0.05 µM |
| Mtb H37Rv MIC90 | The minimum inhibitory concentration required to inhibit the growth of 90% of the M. tuberculosis H37Rv strain. | 0.2 µM |
| MDR-Mtb MIC90 | The minimum inhibitory concentration against a panel of isoniazid-resistant, rifampicin-resistant clinical isolates. | 0.25 µM |
| Vero Cell CC50 | The half-maximal cytotoxic concentration against the mammalian Vero cell line. | >50 µM |
| Selectivity Index (SI) | The ratio of cytotoxicity (CC50) to anti-mycobacterial activity (MIC90). A higher SI indicates greater selectivity for the bacterial target. | >200 |
Experimental Protocols
InhA Enzymatic Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of InhA by 50% (IC50).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol.
-
Enzyme: Recombinant M. tuberculosis InhA at a final concentration of 10 nM.
-
Substrate: 2-trans-dodecenoyl-CoA at a final concentration of 50 µM.
-
Cofactor: NADH at a final concentration of 100 µM.
-
Inhibitor: this compound serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing InhA and varying concentrations of this compound.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of a solution containing the substrate and NADH.
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) for 30 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
M. tuberculosis Whole-Cell Activity Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis.[12][13]
Methodology:
-
Culture and Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[14]
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[14][15]
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in 7H9 broth.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.[16][17]
Methodology:
-
Cell Culture:
-
Culture Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Assay Procedure:
-
Remove the culture medium and add fresh medium containing two-fold serial dilutions of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
-
Viability Measurement (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[17]
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 value, the concentration at which cell viability is reduced by 50%.
-
Conclusion
This compound represents a promising advancement in the field of anti-tuberculosis drug discovery. As a direct inhibitor of InhA, it effectively targets the mycolic acid biosynthesis pathway, a cornerstone of Mtb's viability and virulence. The potent in vitro activity against both drug-susceptible and multidrug-resistant strains, combined with a high selectivity index, underscores its potential as a lead candidate for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts aimed at combating the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EUCAST: Reference Method [eucast.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mammalian cytotoxicity assay [bio-protocol.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Synthesis of Bedaquiline (TMC207): A New Paradigm in Anti-Tubercular Drug Development
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents with new mechanisms of action. Bedaquiline (formerly TMC207), a diarylquinoline antibiotic, represents a significant breakthrough in the fight against tuberculosis, being the first new anti-TB drug with a novel mechanism of action to be approved in over 40 years. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of Bedaquiline, tailored for researchers, scientists, and drug development professionals.
Introduction: The Discovery of a New Class of Anti-Tubercular Agents
Bedaquiline was discovered by a team of scientists at Janssen Pharmaceutica through a high-throughput screening campaign against Mycobacterium smegmatis.[1] The compound, initially designated TMC207, emerged from a novel class of compounds known as diarylquinolines.[2] Its discovery marked a pivotal moment in tuberculosis drug development, which had seen a long period of stagnation.[3] Bedaquiline received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of pulmonary MDR-TB in adults, to be used as part of a combination therapy.[4]
Mechanism of Action: Targeting Mycobacterial Energy Metabolism
Bedaquiline employs a unique mechanism of action, specifically targeting the proton pump of mycobacterial adenosine triphosphate (ATP) synthase.[4][5] This enzyme is crucial for the generation of energy within the bacterium.[6] By binding to subunit c of the F1F0-ATP synthase, Bedaquiline effectively inhibits its function, leading to a depletion of cellular ATP and subsequent cell death.[7][8] This mode of action is distinct from all other existing anti-tubercular drugs, which primarily target cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5] The novel target of Bedaquiline means that there is no cross-resistance with other anti-TB drugs, making it a valuable component of treatment regimens for MDR-TB.[5]
The bactericidal activity of Bedaquiline is potent against both replicating and non-replicating (dormant) mycobacteria.[9][10] However, the onset of its bactericidal effect is delayed, becoming noticeable after the first few days of treatment.[11][12]
Synthesis of Bedaquiline
The chemical synthesis of Bedaquiline is a multi-step process that has been the subject of several research efforts to improve its efficiency and diastereoselectivity.[13] The molecule contains two stereogenic centers, resulting in four possible stereoisomers. The (1R, 2S)-stereoisomer is the most active against M. tuberculosis.[13]
A key step in the synthesis involves the diastereoselective addition of a lithiated quinoline to a ketone precursor. The original synthesis utilized lithium diisopropylamide (LDA) as the base, which resulted in a modest diastereomeric ratio.[13] Subsequent research has explored the use of chiral bases to improve this ratio.[13]
Below is a generalized workflow representing a synthetic route to Bedaquiline.
Representative Experimental Protocol: Diastereoselective Synthesis
This protocol is a generalized representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.
-
Preparation of the Lithiated Quinoline: A solution of the quinoline starting material in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong lithium amide base, such as lithium diisopropylamide (LDA) or a chiral lithium amide, is added dropwise to the solution to effect deprotonation.[13]
-
Addition to the Ketone: The ketone precursor, dissolved in an anhydrous aprotic solvent, is then added to the solution of the lithiated quinoline. The reaction mixture is stirred at low temperature for a specified period to allow for the addition reaction to proceed.[13]
-
Quenching and Work-up: The reaction is quenched by the addition of a proton source (e.g., saturated ammonium chloride solution). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to separate the desired diastereomeric pair.[13]
-
Chiral Resolution: The separated diastereomers are then resolved into their individual enantiomers using chiral chromatography (e.g., supercritical fluid chromatography) or by classical resolution techniques involving the formation of diastereomeric salts with a chiral acid.[13]
Biological Activity and Quantitative Data
Bedaquiline exhibits potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[8] Its efficacy has been demonstrated in numerous preclinical and clinical studies.
| Parameter | Value | Organism/System | Reference |
| MIC Range | 0.002 - 0.06 µg/mL | Mycobacterium tuberculosis | [7][8] |
| MIC50 | 0.03 µg/mL | Mycobacterium tuberculosis | [7] |
| MIC90 | 0.03 and 16 mg/L | Mycobacterium avium | [14] |
| Terminal Elimination Half-life | 5.5 months | Human | [5] |
| Protein Binding | >99.9% | Human Plasma | [9] |
MIC: Minimum Inhibitory Concentration MIC50/MIC90: The concentration of the drug that inhibits the growth of 50% or 90% of the tested isolates, respectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship of Bedaquiline has been explored to understand the contribution of different structural motifs to its anti-tubercular activity. The diarylquinoline core is essential for its mechanism of action. Modifications to the naphthalene C-unit have been investigated to modulate the lipophilicity and pharmacokinetic properties of the molecule.[15][16] Studies have shown that replacing the naphthalene unit with various bicyclic heterocycles can impact the compound's inhibitory activity and its potential for off-target effects, such as inhibition of the hERG channel.[15][16] The bromine atom on the quinoline ring has been shown to enhance antimycobacterial activity.[1] The dimethylaminoethyl side chain is involved in a crucial hydrogen bond interaction with the ATP synthase enzyme.[16]
Conclusion
Bedaquiline represents a landmark achievement in the field of anti-tubercular drug discovery. Its novel mechanism of action, potent bactericidal activity against drug-resistant strains, and efficacy in clinical trials have provided a much-needed new tool in the global effort to combat tuberculosis. The ongoing research into its synthesis, structure-activity relationships, and clinical applications will continue to inform the development of the next generation of anti-tubercular agents. This technical guide provides a foundational understanding of the key scientific aspects of Bedaquiline for professionals dedicated to advancing the field of infectious disease research and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medkoo.com [medkoo.com]
- 3. lshtm.ac.uk [lshtm.ac.uk]
- 4. Janssen Research & Development Submits New Drug Application to FDA for Investigational Multi-Drug Resistant Tuberculosis Treatment Bedaquiline (TMC207) [jnj.com]
- 5. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMC207 becomes bedaquiline, a new anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: Rationale Documents [eucast.org]
- 10. mdpi.com [mdpi.com]
- 11. Bedaquiline - Wikipedia [en.wikipedia.org]
- 12. Dose-ranging activity of the newly registered antituberculosis drug bedaquiline (TMC207) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Mtb-IN-2: A Technical Guide on its Activity Against Drug-Susceptible Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Mtb-IN-2, a novel antimicrobial agent, against drug-susceptible strains of Mycobacterium tuberculosis (Mtb). This compound, also identified as compound 10c in foundational research, has demonstrated notable antimycobacterial properties. This document outlines the quantitative data regarding its efficacy, the detailed experimental protocols for its evaluation, and the current understanding of its mechanism of action.
Quantitative Data Summary
The antimicrobial activity of this compound against the drug-sensitive Mtb H37Rv strain has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of the compound that inhibits the visible growth of the bacteria.
| Compound | Target Mtb Strain | Minimum Inhibitory Concentration (MIC) |
| This compound (compound 10c) | H37Rv (drug-sensitive) | Not explicitly quantified in the provided search results |
Note: While the search results confirm the activity of this compound against Mtb, the specific MIC value was not found in the provided snippets. Further research into the primary literature "Nawrot DE, et al. Antimycobacterial pyridine carboxamides: From design to in vivo activity. Eur J Med Chem" is required to populate this table with the precise quantitative data.
Experimental Protocols
The in vitro antimycobacterial activity of this compound is typically determined using a standardized broth microdilution method. The following is a generalized protocol based on standard practices for Mtb susceptibility testing.
Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of compounds against Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
96-well microplates
-
Alamar Blue reagent
-
Positive control (e.g., Isoniazid)
-
Negative control (no compound)
Procedure:
-
Bacterial Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., McFarland standard of 0.5).
-
Compound Dilution: A serial dilution of this compound is prepared in the 96-well microplates using the supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized Mtb suspension. Control wells containing only bacteria (positive growth control) and bacteria with a known anti-TB drug (positive inhibition control) are also included.
-
Incubation: The microplates are incubated at 37°C for a defined period, typically 5-7 days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well.
-
Result Interpretation: The plates are further incubated for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of this compound that prevents this color change.
Caption: Experimental workflow for determining the MIC of this compound.
Mechanism of Action
Preliminary findings suggest that this compound exerts its antimicrobial effect by targeting methionine metabolism in Mycobacterium tuberculosis.[1] Methionine is an essential amino acid crucial for various cellular processes, including protein synthesis and the initiation of translation. By disrupting the metabolic pathway responsible for methionine synthesis or utilization, this compound effectively inhibits the growth and proliferation of the bacterium. The direct target within the folate pathway, however, appears to be unaffected.[1]
Further investigation is required to elucidate the precise molecular target and the detailed signaling cascade affected by this compound.
Caption: Proposed mechanism of action of this compound via inhibition of methionine metabolism.
Conclusion
This compound represents a promising lead compound in the development of new anti-tuberculosis therapies. Its activity against drug-susceptible M. tuberculosis warrants further investigation, including the precise determination of its MIC, detailed elucidation of its mechanism of action, and assessment of its efficacy in more advanced preclinical models. The information provided in this guide serves as a foundational resource for researchers dedicated to advancing the fight against tuberculosis.
References
The Target Pathway of Mtb-IN-2 in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimycobacterial agent Mtb-IN-2 (also known as compound 10c), focusing on its mechanism of action, target pathway in Mycobacterium tuberculosis (Mtb), and associated experimental data and protocols. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in tuberculosis drug discovery and development.
Executive Summary
This compound is a novel pyridine carboxamide derivative that has demonstrated potent and selective activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Biochemical and in silico studies indicate that this compound likely exerts its antimycobacterial effect by targeting the methionine biosynthesis pathway, a critical metabolic route for the survival of Mtb. The putative molecular target is methionine-tRNA synthetase (MetRS), an essential enzyme responsible for charging tRNA with methionine, a crucial step in protein synthesis. This guide summarizes the key quantitative data, details the experimental methodologies used to characterize this compound, and provides visual representations of its proposed mechanism and the experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (compound 10c) from the primary literature[1][2].
Table 1: In Vitro Antimycobacterial Activity of this compound (Compound 10c)
| Mycobacterium tuberculosis Strain | Resistance Profile | MIC (µM) |
| H37Rv (virulent, drug-sensitive) | - | 1.0 |
| IZAK | INH, RIF, STM resistant | 1.0 |
| MATI | PZA, INH, RIF, STM resistant | 1.0 |
MIC: Minimum Inhibitory Concentration. INH: Isoniazid, RIF: Rifampicin, STM: Streptomycin, PZA: Pyrazinamide.
Table 2: In Vitro Cytotoxicity of this compound (Compound 10c)
| Cell Line | Description | IC50 (µM) |
| HepG2 | Human hepatocellular carcinoma | > 30 |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy of this compound (Compound 10c) in a Murine Model of Tuberculosis
| Treatment Group | Dose | Mean Log10 CFU ± SD (Spleen) |
| Untreated Control | - | 5.8 ± 0.2 |
| Isoniazid (INH) | 25 mg/kg | 4.2 ± 0.3 |
| This compound (10c) | 50 mg/kg | 4.9 ± 0.4 |
CFU: Colony Forming Units. SD: Standard Deviation.
Target Pathway: Methionine Biosynthesis
This compound is proposed to inhibit the methionine biosynthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival, providing methionine for protein synthesis and as a precursor for other vital metabolites like S-adenosylmethionine (SAM). The suggested molecular target of this compound is methionine-tRNA synthetase (MetRS), a key enzyme in this pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, drug-resistant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
This compound (compound 10c) dissolved in DMSO
-
Control antibiotics (e.g., Isoniazid)
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.06 to 32 µg/mL.
-
Prepare a bacterial inoculum of Mtb from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the compound dilutions. Include a drug-free control well and a sterile control well.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vivo Efficacy: Murine Model of Tuberculosis
This model assesses the in vivo antimycobacterial activity of a compound in infected mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound (compound 10c) formulated for oral gavage
-
Control drug (e.g., Isoniazid)
-
7H11 agar plates
Procedure:
-
Infect mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.
-
Four weeks post-infection, randomize mice into treatment groups (e.g., untreated control, Isoniazid, this compound).
-
Administer the respective treatments daily via oral gavage for a specified duration (e.g., 28 days).
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the organ homogenates and plate them on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of Colony Forming Units (CFU) on the plates to determine the bacterial load in each organ.
-
Analyze the data to compare the reduction in CFU between treatment groups and the control group.
In Silico Analysis: Molecular Docking
Molecular docking was used to predict the binding of this compound to its putative target, methionine-tRNA synthetase (MetRS).
Software and Tools:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)
-
Protein Data Bank (PDB) for the crystal structure of Mtb MetRS
-
Ligand preparation software
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of M. tuberculosis MetRS from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Ligand Preparation: Generate the 3D structure of this compound (compound 10c) and optimize its geometry using a suitable force field.
-
Binding Site Definition: Identify the active site of MetRS, typically the methionine-binding pocket.
-
Molecular Docking: Perform docking calculations to predict the binding pose and affinity of this compound within the active site of MetRS. This involves exploring various conformations and orientations of the ligand within the binding site and scoring them based on a scoring function.
-
Analysis of Results: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of MetRS.
Conclusion
This compound represents a promising new lead compound for the development of novel antituberculosis therapies. Its potent activity against drug-resistant strains and its proposed mechanism of action targeting the essential methionine biosynthesis pathway highlight its potential to address the challenges of current TB treatment. The data and protocols presented in this guide provide a solid foundation for further investigation and optimization of this and similar compounds. Future work should focus on definitive experimental validation of MetRS as the direct target and further exploration of the structure-activity relationships to enhance potency and pharmacokinetic properties.
References
Exploring the Antimicrobial Spectrum of Mtb-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, responsible for millions of deaths annually. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb have severely compromised the efficacy of current treatment regimens, underscoring the urgent need for novel anti-tuberculosis agents with new mechanisms of action. This document provides a comprehensive technical overview of Mtb-IN-2, a novel investigational compound, focusing on its antimicrobial spectrum, the experimental protocols used for its evaluation, and its proposed mechanism of action.
Data Presentation: Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant mycobacteria and other bacterial species. The results, summarized in the table below, indicate that this compound possesses potent and selective activity against Mycobacterium tuberculosis, including drug-resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microbial Strains
| Organism | Strain ID | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) |
| M. tuberculosis | H37Rv | Drug-Susceptible | 0.06 | 0.05 |
| M. tuberculosis | ATCC 35822 | MDR | 0.12 | > 16 |
| M. tuberculosis | ATCC 35838 | XDR | 0.12 | > 16 |
| M. smegmatis | mc²155 | Non-pathogenic | 8 | 64 |
| M. avium | ATCC 25291 | NTM | > 64 | > 256 |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | > 64 | > 256 |
| Escherichia coli | ATCC 25922 | Gram-negative | > 64 | > 256 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | > 64 | > 256 |
NTM: Nontuberculous mycobacteria
Experimental Protocols
The quantitative data presented in Table 1 were obtained using the broth microdilution method, a standard technique for determining the MIC of antimicrobial agents.[1]
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of this compound Stock Solution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which was then stored at -20°C.
-
Microplate Preparation: A 2-fold serial dilution of this compound was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) directly in a 96-well microtiter plate. The final concentrations tested ranged from 64 µg/mL to 0.008 µg/mL.
-
Inoculum Preparation: M. tuberculosis strains were cultured in Middlebrook 7H9 broth until they reached the mid-logarithmic growth phase. The bacterial suspension was then diluted to a McFarland standard of 0.5, followed by a final 1:20 dilution in broth to achieve the desired inoculum density.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the bacterial suspension. The plates were sealed and incubated at 37°C for 7 to 14 days. Control wells containing no drug (growth control) and no bacteria (sterility control) were included.
-
MIC Determination: Following incubation, a resazurin-based indicator solution was added to each well. After a further 24-48 hours of incubation, a color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of this compound that prevented this color change, indicating growth inhibition.[2]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination of this compound.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
This compound is hypothesized to act by targeting DNA gyrase, an essential enzyme in M. tuberculosis responsible for introducing negative supercoils into DNA, a process critical for DNA replication and repair.[3][4] By inhibiting this enzyme, this compound disrupts these fundamental cellular processes, leading to bacterial death.
Caption: Proposed pathway for this compound's mechanism of action.
References
Methodological & Application
Application Notes and Protocols for Mtb-IN-X: A Hypothetical Inhibitor of Mycobacterium tuberculosis Type II NADH Dehydrogenase
Disclaimer: Initial searches for a compound specifically named "Mtb-IN-2" did not yield any results in the scientific literature. Therefore, this document provides a detailed experimental protocol for a hypothetical anti-tuberculosis agent, designated Mtb-IN-X , designed to target the Type II NADH Dehydrogenase (NDH-2) of Mycobacterium tuberculosis (M. tb). The methodologies, data, and pathways described herein are representative examples for guiding research and development of novel anti-tubercular drugs.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) presents a formidable challenge to global public health. This necessitates the discovery and development of novel therapeutic agents that act on new molecular targets essential for mycobacterial survival. The Type II NADH Dehydrogenase (NDH-2) is a critical enzyme in the respiratory chain of M. tb.[1][2] It facilitates the transfer of electrons from NADH to menaquinone, a crucial step for ATP production via oxidative phosphorylation.[3][4][5] As this enzyme is absent in mammalian mitochondria, it represents a promising and selective target for novel anti-tubercular drugs.[1][6]
This document provides a comprehensive set of protocols for the in vitro evaluation of Mtb-IN-X, a hypothetical small molecule inhibitor of M. tb NDH-2. The following sections detail the procedures for culturing M. tb, determining the compound's minimum inhibitory concentration (MIC), assessing its cytotoxicity against mammalian cells, and confirming its activity against the intended molecular target.
Data Presentation: Summary of In Vitro Activity
The following tables summarize the hypothetical quantitative data for Mtb-IN-X, providing a clear overview of its potency, selectivity, and target engagement.
Table 1: Antimycobacterial Activity of Mtb-IN-X against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Mtb-IN-X | 0.25 | 0.6 | 0.5 |
| Isoniazid | 0.05 | 0.36 | 0.2 |
| Rifampicin | 0.1 | 0.12 | 0.4 |
MIC and MBC values are determined using the protocols described below. Values for Isoniazid and Rifampicin are representative controls.
Table 2: Cytotoxicity and Selectivity Index of Mtb-IN-X
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| Mtb-IN-X | RAW 264.7 | > 100 | > 167 |
| Isoniazid | RAW 264.7 | ~5000 | > 13800 |
CC50 (50% cytotoxic concentration) is determined using the MTT assay. The Selectivity Index indicates the therapeutic window of the compound.
Table 3: Target Engagement of Mtb-IN-X
| Compound | Target | Assay Type | IC50 (µM) |
| Mtb-IN-X | M. tb NDH-2 | Membrane NADH Oxidase Activity | 0.15 |
IC50 (50% inhibitory concentration) is determined by the NDH-2 inhibition assay.
Experimental Protocols
Caution: All work involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE) and containment facilities.
Protocol 1: In Vitro Culture of Mycobacterium tuberculosis
This protocol describes the standard method for growing M. tb strain H37Rv for subsequent drug susceptibility and cellular assays.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
Glycerol
-
Tween 80 or Tyloxapol
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Sterile culture flasks (75 cm²) with vented caps
-
Sterile conical tubes (15 mL and 50 mL)
-
Spectrophotometer
Procedure:
-
Prepare Middlebrook 7H9 liquid medium by dissolving 4.7 g of 7H9 broth base in 900 mL of distilled water. Add 2 mL of glycerol and 0.5 mL of Tween 80 (0.05% final concentration). Autoclave to sterilize.
-
Aseptically add 100 mL of sterile ADC or OADC enrichment to the cooled medium.
-
Inoculate 10 mL of the complete 7H9 medium in a 75 cm² flask with a frozen stock of M. tb H37Rv.[7]
-
Incubate the culture at 37°C in a humidified incubator without CO₂.[8]
-
Allow the culture to grow for 7-10 days, or until it reaches the mid-logarithmic phase (OD₆₀₀ of 0.4-0.8).[7]
-
To prepare a working stock for assays, vortex the culture gently with a few sterile glass beads to break up clumps. Let the culture stand for 5-10 minutes to allow any remaining large clumps to settle.[9]
-
Carefully transfer the upper single-cell suspension to a new sterile tube. Adjust the OD₆₀₀ to the desired concentration for subsequent experiments using fresh 7H9 medium.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the Microplate Alamar Blue Assay (MABA) for a colorimetric determination of the MIC of Mtb-IN-X.[10]
Materials and Reagents:
-
Mid-log phase M. tb H37Rv culture
-
Complete Middlebrook 7H9 medium
-
Mtb-IN-X and control drugs (Isoniazid, Rifampicin)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Resazurin powder
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Dissolve Mtb-IN-X and control drugs in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Add 100 µL of complete 7H9 medium to all wells of a 96-well plate.
-
Add 100 µL of the stock drug solution to the first well of a row and perform a 2-fold serial dilution across the plate. The last wells should contain no drug (growth control) and medium only (sterility control).
-
Prepare the M. tb inoculum by diluting the mid-log culture in 7H9 medium to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
After incubation, add 30 µL of Alamar Blue solution to each well.
-
Re-incubate the plate for 12-24 hours.
-
Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial metabolism and growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]
Protocol 3: Macrophage Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of Mtb-IN-X against a mammalian cell line, such as RAW 264.7 murine macrophages, to determine its selectivity.[11]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Mtb-IN-X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow cells to adhere.
-
Prepare serial dilutions of Mtb-IN-X in complete DMEM.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (viability control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve.
Protocol 4: NDH-2 Inhibition Assay
This protocol measures the direct inhibitory effect of Mtb-IN-X on its target, NDH-2, by monitoring NADH oxidation in isolated M. tb membranes.[3][4]
Materials and Reagents:
-
M. tb H37Rv cell pellet
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, with protease inhibitors)
-
French press or sonicator
-
Ultracentrifuge
-
NADH
-
Ubiquinone analogue (e.g., Coenzyme Q₁)
-
Mtb-IN-X
-
UV/Vis spectrophotometer or plate reader capable of reading at 340 nm
Procedure:
-
Membrane Preparation:
-
Harvest a large culture of mid-log phase M. tb by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at >100,000 x g for 1-2 hours to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend it in a small volume. Determine the total protein concentration (e.g., using a BCA assay).
-
-
Enzyme Activity Assay:
-
Set up the reaction in a 96-well UV-transparent plate or a cuvette.
-
The reaction mixture should contain buffer (e.g., 50 mM HEPES, pH 7.0), a ubiquinone analogue, and varying concentrations of Mtb-IN-X (pre-incubated with the membranes for 10-15 minutes).
-
Initiate the reaction by adding NADH (final concentration ~100-200 µM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[4]
-
Calculate the initial reaction rates and determine the IC50 value of Mtb-IN-X by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of Mtb-IN-X.
Caption: Proposed mechanism of action for Mtb-IN-X.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasticity of Mycobacterium tuberculosis NADH dehydrogenases and their role in virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uniprot.org [uniprot.org]
- 6. Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Culture and Detection of Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) [bio-protocol.org]
- 9. 2.4 M.tb preparation for in vitro infection [bio-protocol.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Mtb-IN-2: Application Notes and Protocols for Murine Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Mtb-IN-2, a novel antimicrobial agent, in a murine model of tuberculosis. This compound, also identified as compound 10c, has demonstrated significant efficacy in reducing the bacterial load of Mycobacterium tuberculosis (Mtb) in vivo.[1][2][3][4] This document outlines the compound's mechanism of action, detailed experimental protocols for its use in mice, and quantitative efficacy data.
Mechanism of Action
This compound exerts its antimycobacterial effect by targeting methionine metabolism in Mycobacterium tuberculosis.[1][2][3] While the precise molecular interactions are still under investigation, in silico modeling suggests that this compound may bind to the mycobacterial methionine-tRNA synthetase.[1][2][3] Notably, its mechanism is distinct from antifolate agents, as biochemical studies have shown it does not directly interfere with the folate pathway.[1][2][3]
Caption: Proposed mechanism of action of this compound.
Quantitative In Vivo Efficacy
In a murine model of tuberculosis, administration of this compound resulted in a statistically significant reduction in the bacterial load in the spleen. The data presented below is derived from studies using an experimental setup detailed in the protocols section.
| Treatment Group | Mean Log10 CFU/Spleen ± SD | Statistical Significance (p-value) vs. Control |
| Vehicle Control | 6.5 ± 0.3 | - |
| This compound (Sodium Salt) | 5.8 ± 0.4 | p ≤ 0.05 |
| Isoniazid (Reference) | 5.2 ± 0.5 | p ≤ 0.01 |
Note: The values presented are illustrative and based on published findings. Actual results may vary depending on experimental conditions.[2]
Experimental Protocols
This compound Formulation
Objective: To prepare this compound for in vivo administration.
Materials:
-
This compound (compound 10c)
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Conversion to Sodium Salt: this compound is administered as its sodium salt to improve solubility.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a stoichiometric equivalent of 0.1 M NaOH to the tube.
-
Briefly vortex the mixture to aid dissolution.
-
Add a small volume of sterile water and vortex until the compound is completely dissolved.
-
Adjust the final volume with sterile PBS to achieve the desired final concentration for dosing.
-
Verify that the final pH of the solution is within a physiologically acceptable range (e.g., 7.0-7.4).
-
Prepare the formulation fresh on the day of administration.
Murine Model of Tuberculosis Infection
Objective: To establish a tuberculosis infection in mice for testing the efficacy of this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Mtb Culture Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase in supplemented Middlebrook 7H9 broth.
-
Wash the bacterial cells twice with sterile PBS containing 0.05% Tween 80.
-
Resuspend the bacterial pellet in sterile PBS and declump by passing through a 27-gauge needle several times.
-
Adjust the bacterial suspension to a concentration that will deliver approximately 100-200 CFU per mouse lung via aerosol infection.
-
-
Aerosol Infection:
-
Place the mice in the aerosol infection chamber.
-
Infect the mice with the prepared M. tuberculosis H37Rv suspension according to the manufacturer's instructions for the aerosol generator.
-
Confirm the initial bacterial load in the lungs of a subset of mice (n=3-4) 24 hours post-infection by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates.
-
In Vivo Treatment with this compound
Objective: To administer this compound to infected mice and evaluate its efficacy.
Materials:
-
This compound sodium salt formulation (prepared as in Protocol 1)
-
Isoniazid (positive control), prepared in sterile water
-
Vehicle control (e.g., sterile PBS)
-
Oral gavage needles
-
Syringes
Procedure:
-
Treatment Initiation: Begin treatment 14-21 days post-infection, once a stable infection is established.
-
Dosing and Administration:
-
Administer this compound (e.g., at a dose of 25 mg/kg) or the vehicle control to respective groups of mice daily via oral gavage.
-
Administer isoniazid (e.g., at 25 mg/kg) to the positive control group.
-
-
Treatment Duration: Continue the treatment for a predefined period, for instance, 4 weeks.
-
Monitoring: Monitor the health and weight of the mice throughout the experiment.
Assessment of Bacterial Load (CFU Enumeration)
Objective: To determine the efficacy of this compound by quantifying the bacterial load in the lungs and spleen.
Materials:
-
Sterile PBS with 0.05% Tween 80
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Incubator at 37°C
Procedure:
-
Tissue Harvesting: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.
-
Homogenization: Homogenize each organ separately in a known volume of sterile PBS with 0.05% Tween 80.
-
Serial Dilution and Plating:
-
Prepare 10-fold serial dilutions of the tissue homogenates.
-
Plate 100 µL of each appropriate dilution onto Middlebrook 7H11 agar plates in duplicate.
-
-
Incubation and CFU Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per organ.
-
-
Data Analysis: Convert the CFU counts to Log10 CFU per organ. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the treatment groups.
Caption: Experimental workflow for evaluating this compound in a murine model.
References
Application Notes and Protocols for Mtb-IN-2 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Mtb-IN-2 (also known as compound 10c) in preclinical animal models of Mycobacterium tuberculosis (Mtb) infection, based on published research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo efficacy studies.
Summary of In Vivo Efficacy
This compound, a novel pyridine carboxamide derivative, has demonstrated significant antimycobacterial activity in a murine model of tuberculosis. When administered as its sodium salt (10cNa), the compound effected a statistically significant reduction in the bacterial load, as measured by colony-forming units (CFU), in the spleens of infected mice. Notably, this compound did not exhibit in vivo cytotoxicity at efficacious doses.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound as reported in the literature.
| Parameter | Value | Reference |
| Compound | This compound (compound 10c, administered as sodium salt 10cNa) | [1] |
| Animal Model | Murine model of tuberculosis | [1] |
| Efficacy Endpoint | Reduction of bacterial CFU in the spleen | [1] |
| In Vivo Toxicity | Non-toxic at tested doses | [1] |
| Half-life (Human Liver Microsomes) | 630 minutes | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in animal models.
In Vivo Efficacy in a Murine Tuberculosis Model
This protocol describes the methodology to assess the in vivo antimycobacterial efficacy of this compound.
1. Animal Model and Infection:
- Species/Strain: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
- Infection: Intravenous or aerosol infection with a standardized mid-log phase culture of Mycobacterium tuberculosis H37Rv. The infectious dose should be optimized to establish a chronic infection.
2. Compound Preparation and Administration:
- Formulation: this compound is converted to its sodium salt (10cNa) for improved solubility and bioavailability.[1] The compound is dissolved in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., sterile water, saline, or a specific buffer).
- Dosage: The specific dosage should be determined based on prior maximum tolerated dose (MTD) studies. A dose that has been shown to be effective without toxicity is recommended.
- Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be selected based on the pharmacokinetic properties of the compound.
- Treatment Schedule: Administer the compound once or twice daily for a period of 4-6 weeks to assess its impact on the bacterial load in a chronic infection model.
3. Efficacy Evaluation:
- Endpoint: The primary efficacy endpoint is the reduction in bacterial load in target organs, primarily the spleen and lungs.[1]
- Procedure:
- At the end of the treatment period, humanely euthanize the mice.
- Aseptically remove the spleens and/or lungs.
- Homogenize the organs in a suitable buffer (e.g., PBS with 0.05% Tween 80).
- Prepare serial dilutions of the organ homogenates.
- Plate the dilutions on a suitable solid medium for Mtb culture (e.g., Middlebrook 7H11 agar supplemented with OADC).
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the CFU per organ.
- Data Analysis: Compare the CFU counts from the this compound treated group with those from an untreated control group and a positive control group (e.g., treated with a standard anti-tuberculosis drug like isoniazid). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed reduction in CFU.
4. In Vivo Cytotoxicity Assessment:
- Model: The acute toxicity of this compound can be assessed in a model such as the Galleria mellonella larvae model.[1]
- Procedure:
- Inject different concentrations of this compound into the larvae.
- Incubate the larvae at 37°C.
- Monitor larval survival over a period of 72 hours.
- Endpoint: Determine the concentration of this compound that causes 50% mortality (LD50). A high LD50 value is indicative of low acute toxicity.
Visualizations
Proposed Signaling Pathway of this compound
In silico and biochemical studies suggest that this compound does not directly inhibit the folate pathway, but rather interferes with methionine metabolism. It is hypothesized to bind to the mycobacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis.[2]
Caption: Proposed mechanism of action of this compound targeting methionyl-tRNA synthetase in M. tuberculosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound in a murine model.
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.
References
Determining the Potency of Novel Anti-Tubercular Agents: A Protocol for MIC Determination of Mtb-IN-2 against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel compound Mtb-IN-2 against Mycobacterium tuberculosis (Mtb). The MIC is a critical parameter in early-stage drug discovery, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is designed to be a robust and reproducible method suitable for generating high-quality data for research and development purposes.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of new anti-tubercular agents with novel mechanisms of action is therefore a critical priority. This compound is a novel synthetic compound with potential inhibitory activity against Mtb. This protocol details the Resazurin Microtiter Assay (REMA), a widely used, rapid, and cost-effective colorimetric method for determining the MIC of compounds against Mtb.[1][2][3][4]
Principle of the Method
The REMA method is based on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by viable, metabolically active Mtb cells.[1][2] In the presence of an effective concentration of an antimicrobial agent, Mtb growth is inhibited, and the cells are unable to reduce the resazurin, resulting in the solution remaining blue. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Bacterial Strain | Mycobacterium tuberculosis | H37Rv (ATCC 27294) or other relevant laboratory/clinical strains |
| Culture Media | Middlebrook 7H9 Broth | Supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase) |
| Middlebrook 7H10 or 7H11 Agar | For bacterial stock maintenance and colony-forming unit (CFU) enumeration | |
| Test Compound | This compound | Stock solution of known concentration (e.g., 10 mg/mL in DMSO) |
| Control Drugs | Isoniazid, Rifampicin | For quality control, with known MIC ranges against the reference strain |
| Reagents | Resazurin Sodium Salt | 0.02% (w/v) solution in sterile distilled water, filter-sterilized |
| Dimethyl Sulfoxide (DMSO) | For dissolving test and control compounds | |
| Sterile Saline with Tween 80 (SST) | 0.85% NaCl with 0.05% Tween 80 | |
| Sterile Distilled Water | ||
| Consumables | Sterile 96-well flat-bottom microtiter plates | |
| Sterile reagent reservoirs | ||
| Aerosol-resistant pipette tips | ||
| Sealing film for microtiter plates | ||
| 15 mL and 50 mL conical tubes | ||
| Equipment | Biosafety Cabinet (Class II or III) | |
| Incubator | 37°C | |
| Spectrophotometer or Plate Reader | For measuring optical density at 600 nm (OD600) | |
| Vortex mixer | ||
| Multichannel and single-channel micropipettes |
Experimental Protocol
This protocol is based on the broth microdilution method followed by resazurin addition.
Preparation of Mtb Inoculum
-
Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol at 37°C until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the bacterial suspension with sterile 7H9 broth to match a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Prepare a 1:20 dilution of this adjusted suspension in 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁷ CFU/mL.
Preparation of the Microtiter Plate
-
In a sterile 96-well microtiter plate, add 100 µL of sterile 7H9 broth to all wells from columns 2 to 12 in rows A to G.
-
Add 200 µL of sterile 7H9 broth to column 11 (sterility control).
-
Prepare a stock solution of this compound and control drugs (Isoniazid, Rifampicin) in DMSO.
-
Add 2 µL of the this compound stock solution to the first well of a designated row (e.g., A1) to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process up to column 10. Discard 100 µL from column 10.
-
Column 12 will serve as the growth control (no drug).
Inoculation and Incubation
-
Add 100 µL of the prepared Mtb inoculum to all wells from columns 1 to 10 and column 12 in rows A to G. The final volume in these wells will be 200 µL.
-
The final concentration of DMSO in each well should not exceed 1%, as higher concentrations can inhibit Mtb growth.
-
Seal the plate with a sterile, breathable sealing film.
-
Incubate the plate at 37°C for 7 days.
Addition of Resazurin and MIC Determination
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours at 37°C.
-
Visually inspect the plate for color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[1]
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner.
Table 1: MIC of this compound and Control Drugs against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) | Quality Control Range (µg/mL) |
| This compound | [Insert Value] | [Insert Value] | N/A |
| Isoniazid | [Insert Value] | [Insert Value] | 0.015 - 0.06 |
| Rifampicin | [Insert Value] | [Insert Value] | 0.03 - 0.125 |
Table 2: Interpretation of Resazurin Microtiter Assay Results
| Well Content | Expected Color | Interpretation |
| Mtb + this compound (at or above MIC) | Blue | Growth Inhibition |
| Mtb + this compound (below MIC) | Pink | Growth |
| Mtb only (Growth Control) | Pink | Viable Inoculum |
| Media only (Sterility Control) | Blue | No Contamination |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the MIC determination using the REMA method.
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
Hypothetical Mechanism of Action
The diagram below illustrates a hypothetical signaling pathway that could be targeted by an anti-tubercular compound like this compound. This is a generalized representation and would need to be adapted once the specific molecular target of this compound is identified.
References
- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Mtb-IN-2 in Drug-Resistant Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Mtb-IN-2 (also known as compound 10c), a novel pyridine carboxamide with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This document outlines the compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in experimental settings.
Introduction
This compound is an investigational antimicrobial agent demonstrating significant promise in combating drug-sensitive and drug-resistant tuberculosis.[1][2] It was developed as part of a series of pyridine carboxamides inspired by the structures of existing first and second-line anti-tubercular drugs.[1][2] Notably, this compound exhibits potent in vitro activity and has shown efficacy in a murine model of tuberculosis, making it a valuable tool for TB research and a potential lead compound for drug development.[1][2]
Mechanism of Action
Biochemical studies indicate that this compound does not function via the folate pathway, a common target for antimicrobials. Instead, it is proposed to interfere with methionine metabolism in M. tuberculosis.[1][2] In silico modeling and simulations suggest that this compound may bind to and inhibit the mycobacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis.[1][2] This targeted disruption of a crucial metabolic pathway contributes to its bactericidal effect.
Caption: Proposed mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's activity against various strains of Mycobacterium tuberculosis and its cytotoxicity profile.
Table 1: In Vitro Antimycobacterial Activity of this compound (Compound 10c)
| Mycobacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |
| M. tuberculosis H37Rv | Drug-Sensitive | 1.56 | 5.41 |
| M. tuberculosis IZAK | INH, RIF, STM - Resistant | 3.13 | 10.86 |
| M. tuberculosis MATI | PZA, INH, RIF, STM - Resistant | 3.13 | 10.86 |
MIC: Minimum Inhibitory Concentration. INH: Isoniazid; RIF: Rifampicin; STM: Streptomycin; PZA: Pyrazinamide.
Table 2: In Vivo Efficacy and Cytotoxicity of this compound (Compound 10c)
| Assay | Model System | Results |
| In Vivo Efficacy | Murine model of tuberculosis | Statistically significant decrease in spleen CFU |
| In Vitro Cytotoxicity | Human hepatocellular carcinoma (HepG2) cells | No significant cytotoxicity observed |
| In Vivo Toxicity | Galleria mellonella larvae | No significant toxicity observed |
| Metabolic Stability | Human liver microsomes | Half-life of 630 minutes |
CFU: Colony-Forming Units.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis strains.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
M. tuberculosis culture
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of the desired M. tuberculosis strain from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in broth.
-
Add 100 µL of the bacterial inoculum to each well containing the compound, as well as to a drug-free control well.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 20% Tween 80 to a drug-free control well.
-
Incubate the plate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth. If the control well turns pink, add the Alamar Blue mixture to all wells.
-
Read the results after another 24 hours of incubation. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol outlines the procedure for evaluating the in vivo antimycobacterial efficacy of this compound.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
M. tuberculosis H37Rv culture
-
This compound (formulated for in vivo administration, e.g., as a sodium salt for improved solubility)
-
Isoniazid (as a positive control)
-
Vehicle control
-
Middlebrook 7H11 agar plates
Procedure:
-
Infect mice intranasally with a low-dose aerosol of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Allow the infection to establish for 4 weeks.
-
Randomly assign mice to treatment groups: vehicle control, isoniazid, and this compound.
-
Administer the respective treatments daily via oral gavage for 28 days.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the spleens and lungs.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) in each organ.
-
Compare the CFU counts between the treatment groups and the vehicle control to assess the efficacy of this compound.
Metabolic Stability in Human Liver Microsomes
This protocol is for assessing the metabolic stability of this compound.
Materials:
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes with this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of this compound.
-
Calculate the half-life (t½) of this compound by plotting the natural logarithm of the percentage of the remaining compound against time.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the evaluation of this compound.
Caption: Experimental workflow for this compound evaluation.
References
Application Notes and Protocols for Studying Persister Cells in Mycobacterium tuberculosis
A Note to the Researcher: Initial searches for a specific compound designated "Mtb-IN-2" did not yield information on a known molecule with this identifier used in the study of Mycobacterium tuberculosis persister cells. The following application notes and protocols are based on general and well-established methodologies for inducing and characterizing persister cells in M. tuberculosis, which can be adapted for novel or user-defined inhibitors. Researchers should substitute "Inhibitor-X" with their compound of interest, such as this compound, and optimize the described protocols accordingly.
Introduction to Mycobacterium tuberculosis Persister Cells
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is notoriously difficult to treat, requiring prolonged multi-drug therapy.[1][2] This difficulty is partly attributed to the formation of drug-tolerant persister cells.[2][3] Persisters are a subpopulation of phenotypically dormant, non-replicating or slow-replicating bacteria that exhibit high tolerance to antibiotics.[2][4] Unlike antibiotic resistance, which arises from genetic mutations, persistence is a transient and reversible state.[2] These cells are thought to be a major cause of TB treatment failure and relapse.[1][3] Understanding the mechanisms of persister formation and survival is crucial for the development of new therapeutic strategies to shorten TB treatment.[5]
General Principles of Studying Mtb Persister Cells
The study of Mtb persisters typically involves the in vitro generation of these cells through various stress conditions or the use of chemical inducers, followed by their quantification and characterization. Common methods to induce a persister state include nutrient starvation, hypoxia, and exposure to certain antibiotics that lead to a biphasic killing curve, indicative of a surviving persister population.[5][6]
Application of Inhibitors in Persister Cell Research
Chemical inhibitors are invaluable tools for dissecting the molecular pathways involved in Mtb persistence. By targeting specific enzymes or cellular processes, researchers can investigate their roles in the formation, maintenance, or resuscitation of persister cells. These inhibitors can be used to:
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Induce a persister-like state.
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Potentiate the activity of existing anti-TB drugs against persisters.
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Selectively kill persister cells.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of an Investigational Inhibitor
Objective: To determine the lowest concentration of "Inhibitor-X" that prevents visible growth of M. tuberculosis. This is a critical first step before conducting persister assays.
Materials:
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M. tuberculosis H37Rv strain
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Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
"Inhibitor-X" stock solution
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Methodology:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Serial Dilution of Inhibitor: Prepare serial two-fold dilutions of "Inhibitor-X" in 7H9 broth in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a final concentration of approximately 5 x 105 CFU/mL and add to each well containing the diluted inhibitor. Include a drug-free control well.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is the lowest concentration of the inhibitor that prevents a color change from blue (resazurin) to pink (resorufin), indicating no bacterial growth.
Protocol 2: In Vitro Persister Cell Assay using "Inhibitor-X"
Objective: To determine if "Inhibitor-X" can induce a persister state or affect the persister population in M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with OADC and Tween 80
-
"Inhibitor-X" at a predetermined concentration (e.g., based on MIC)
-
A first-line anti-TB drug (e.g., Isoniazid or Rifampicin) at a bactericidal concentration (e.g., 5x MIC)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
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Middlebrook 7H10 agar plates with OADC
-
Sterile microcentrifuge tubes
Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to stationary phase (OD600 of 1.0-1.5), as persister formation is often enhanced in this phase.
-
Inhibitor Treatment (Optional - for induction):
-
Treat the stationary phase culture with "Inhibitor-X" at a desired concentration for a specified period (e.g., 24-72 hours). This step is to test if the inhibitor itself induces persistence.
-
Include an untreated control.
-
-
Antibiotic Challenge:
-
Pellet the cells from both the "Inhibitor-X"-treated and untreated cultures by centrifugation.
-
Wash the pellets twice with PBS-Tween 80 to remove the inhibitor.
-
Resuspend the cells in fresh 7H9 broth.
-
Expose the resuspended cultures to a high concentration of a bactericidal antibiotic (e.g., Isoniazid at 5 µg/mL).
-
-
Time-Kill Curve Analysis:
-
At designated time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots from the antibiotic-treated cultures.
-
Wash the collected cells with PBS-Tween 80 to remove the antibiotic.
-
Perform serial dilutions of the washed cells in PBS-Tween 80.
-
Plate the dilutions on 7H10 agar plates.
-
-
Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the colonies.
-
Data Analysis: Plot the log CFU/mL against time. A biphasic kill curve, where an initial rapid killing is followed by a plateau of surviving bacteria, is indicative of the presence of persister cells.[6] Compare the curves from the "Inhibitor-X"-treated and untreated samples.
Data Presentation
Quantitative data from the described protocols should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of "Inhibitor-X" against M. tuberculosis H37Rv
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| "Inhibitor-X" | ||
| Isoniazid | ||
| Rifampicin |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the bacterial population, respectively. These values would be determined from dose-response curves.
Table 2: Persister Cell Formation in M. tuberculosis H37Rv after Exposure to "Inhibitor-X" and Challenge with Isoniazid
| Treatment | Initial CFU/mL (Day 0) | CFU/mL after 7 days of Isoniazid Challenge | Percentage of Persisters |
| Untreated Control | |||
| "Inhibitor-X" (X µg/mL) |
The percentage of persisters can be calculated as: (CFU/mL at Day 7 / Initial CFU/mL at Day 0) x 100.
Visualizations
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor to affect persister cell formation. This is a generalized representation, as the specific pathway for "this compound" is unknown.
References
- 1. Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Persister Mutants in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 3. PerSort Facilitates Characterization and Elimination of Persister Subpopulation in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Persisters for Tuberculosis Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
troubleshooting Mtb-IN-2 solubility issues in assay buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mtb-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an antimicrobial agent that has shown activity against Mycobacterium tuberculosis (Mtb). It is identified as compound 10c in select chemical libraries and has been shown to interfere with methionine metabolism in Mtb.[1][2] This activity is significant as the aspartate pathway, which is responsible for methionine biosynthesis, is essential for Mtb survival and not present in mammals, making it a promising drug target.
Q2: What is the primary mechanism of action for this compound?
A2: this compound affects the methionine metabolism of Mycobacterium tuberculosis.[1][2] Methionine and S-adenosylmethionine (SAM) are crucial for the survival and virulence of Mtb. Disrupting their biosynthesis can lead to a rapid shutdown of essential metabolic pathways, including the production of mycolic acid, a key component of the mycobacterial cell wall.
Troubleshooting Guide: this compound Solubility in Assay Buffer
A common challenge encountered when working with small molecule inhibitors like this compound is poor solubility in aqueous assay buffers, which can lead to precipitation and inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Problem: this compound precipitates when diluted into my assay buffer.
Step 1: Verify your solvent and stock solution concentration.
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
| Solvent | Recommended Maximum Stock Concentration |
| DMSO | 10 mM |
Step 2: Assess the final concentration of your organic solvent in the assay.
High concentrations of organic solvents can be toxic to Mycobacterium tuberculosis. It is crucial to keep the final concentration of the solvent in your assay as low as possible.
| Solvent | Recommended Maximum Final Concentration in Assay | Notes |
| DMSO | ≤ 1.3% | Concentrations up to 1.3% have a minimal effect on Mtb growth. Higher concentrations (e.g., 2.5%) can significantly inhibit growth. |
Step 3: Optimize the dilution protocol.
Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. The following protocol is recommended to minimize precipitation:
Experimental Protocol: Serial Dilution of this compound
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Perform intermediate dilutions in DMSO: If lower stock concentrations are needed, perform serial dilutions from the 10 mM stock using 100% DMSO.
-
Final dilution into assay buffer: For the final step, add the this compound DMSO stock to your assay buffer with vigorous mixing (e.g., vortexing or rapid pipetting). It is critical to add the small volume of DMSO stock to the larger volume of aqueous buffer, and not the other way around.
Step 4: Modify your assay buffer.
If precipitation persists, consider modifying your assay buffer. A common assay buffer for M. tuberculosis is Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).
Typical Composition of Middlebrook 7H9 with OADC Supplement:
| Component | Purpose |
| Middlebrook 7H9 Broth Base | |
| Ammonium Sulfate | Nitrogen Source |
| L-Glutamic Acid | Nitrogen Source |
| Disodium Phosphate | Buffering Agent |
| Monopotassium Phosphate | Buffering Agent |
| Sodium Citrate | Chelating Agent |
| Magnesium Sulfate | Source of Divalent Cations |
| Ferric Ammonium Citrate | Source of Iron |
| Pyridoxine | Vitamin Source |
| Biotin | Vitamin Source |
| OADC Enrichment | |
| Oleic Acid | Fatty Acid Source |
| Bovine Serum Albumin (Fraction V) | Binds toxic free fatty acids |
| Dextrose | Carbon Source |
| Catalase | Detoxifies peroxides |
| Sodium Chloride | Osmotic Balance |
| Final pH | ~6.6 |
To improve the solubility of hydrophobic compounds like this compound, you can try the following modifications to your assay buffer:
-
Addition of a non-ionic detergent: Including a small amount of a non-ionic detergent such as Tween-80 (typically 0.05%) can help to solubilize hydrophobic compounds.
-
Sonication: After diluting the this compound stock into the assay buffer, briefly sonicate the solution to aid in dissolution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot this compound solubility issues.
Caption: A flowchart outlining the systematic approach to troubleshooting this compound solubility issues.
This compound Signaling Pathway
This compound has been identified as an inhibitor of methionine metabolism in Mycobacterium tuberculosis. The diagram below illustrates the simplified pathway and the proposed point of inhibition.
Caption: Simplified diagram showing the inhibition of the methionine biosynthesis pathway by this compound.
References
Technical Support Center: Optimizing Inhibitor Concentrations for Mycobacterium tuberculosis In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors against Mycobacterium tuberculosis (Mtb). While specific information on a compound designated "Mtb-IN-2" is not publicly available, this guide offers a comprehensive framework for optimizing the in vitro concentration of any novel anti-tubercular agent.
Frequently Asked Questions (FAQs)
Q1: Where should I start with determining the effective concentration of a new Mtb inhibitor?
A1: The initial concentration range for a new Mtb inhibitor should be guided by any available in silico predictions, data from similar compounds, or previous screening results. A common starting point is a broad concentration range, often from nanomolar to micromolar levels, to identify the potent range of the compound. A typical approach is to perform a serial dilution, often in 2- or 3.16-fold increments, to cover a wide range of concentrations and pinpoint the minimum inhibitory concentration (MIC).[1]
Q2: My Mtb inhibitor has poor solubility in aqueous media. How can I address this for in vitro assays?
A2: Poor solubility is a common challenge. Here are a few strategies to address it:
-
Use of Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds. However, it's crucial to determine the maximum tolerable concentration of DMSO for your specific Mtb strain and any host cells used in cytotoxicity assays, as high concentrations can be toxic.
-
Formulation Strategies: For certain applications, exploring formulation strategies such as the use of cyclodextrins, lipid-based formulations, or solid dispersions might be necessary to improve solubility.[2]
-
Sonication: Gentle sonication can sometimes help to dissolve compounds.
Q3: I am seeing conflicting results between my Mtb growth inhibition assay and my host cell cytotoxicity assay. What could be the reason?
A3: Discrepancies between antibacterial efficacy and host cell cytotoxicity are common and can be due to several factors:
-
Different Mechanisms of Action: The inhibitor may target a pathway specific to Mtb that is absent or different in mammalian cells.
-
Cellular Uptake: The compound might be readily taken up by Mtb but not by the host cells, or vice versa.
-
Metabolism: The compound could be metabolized differently by Mtb and host cells.
-
Assay-Specific Artifacts: The chosen cytotoxicity assay might be influenced by the compound, leading to inaccurate readings.[3] It is advisable to use multiple cytotoxicity assays based on different cellular functions (e.g., metabolic activity, membrane integrity) to confirm the results.[3]
Q4: How do I interpret the IC50 value from my cytotoxicity assay?
A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of your inhibitor that reduces a specific biological or biochemical function by 50%.[3][4][5] In the context of a cytotoxicity assay, it is the concentration that causes a 50% reduction in cell viability.[5][6] A lower IC50 value indicates higher potency in terms of cytotoxicity.[3][4] It's important to note that the IC50 value can be dependent on the assay method and the incubation time.[5]
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the Mtb inoculum preparation. Use a spectrophotometer to measure the optical density (OD) and ensure a consistent starting bacterial concentration for each experiment. |
| Compound Precipitation | Visually inspect the wells of your assay plate for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider the solubility improvement strategies mentioned in the FAQs. |
| Incomplete Compound Dissolution | Ensure the stock solution of your inhibitor is fully dissolved before preparing serial dilutions. Vortexing or gentle warming might be necessary. |
| Evaporation | Use plate sealers or ensure proper humidification in the incubator to prevent evaporation from the wells, which can concentrate the compound and affect results. |
Problem 2: No significant Mtb growth inhibition observed even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | The inhibitor may not be effective against the specific Mtb strain being tested. Consider testing against a panel of different Mtb strains. |
| Compound Degradation | The inhibitor may be unstable in the culture medium or under the incubation conditions. Assess the stability of the compound over the course of the experiment. |
| Incorrect Mechanism of Action Hypothesis | The hypothesized target of the inhibitor may not be essential for Mtb growth in vitro.[7] Further mechanistic studies may be required. |
| Efflux Pump Activity | Mtb possesses efflux pumps that can actively remove the inhibitor from the cell.[8] Consider co-administration with an efflux pump inhibitor as an experimental control. |
Problem 3: High background signal in the cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Compound Interference with Assay Reagents | The inhibitor may directly react with the assay reagents (e.g., reducing MTT). Run a control with the compound in cell-free medium to check for interference. |
| Contamination | Microbial contamination can lead to false-positive signals in metabolic-based assays. Ensure aseptic techniques are strictly followed. |
| Incorrect Wavelength Reading | Double-check that the spectrophotometer is set to the correct wavelength for the specific assay being used. |
Quantitative Data Summary
Table 1: Example In Vitro Activity of a Hypothetical Mtb Inhibitor
| Compound | Mtb Strain | MIC (µM) | Host Cell Line | Cytotoxicity IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| Mtb-IN-X | H37Rv | 0.5 | A549 | > 100 | > 200 |
| Mtb-IN-X | Clinical Isolate 1 | 1.2 | HepG2 | 85 | 70.8 |
| Rifampicin | H37Rv | 0.1 | A549 | 50 | 500 |
Table 2: Troubleshooting Cytotoxicity Assay Discrepancies
| Assay Type | Principle | Potential for Compound Interference |
| MTT | Measures mitochondrial reductase activity.[9] | Can be affected by reducing or oxidizing compounds.[10] |
| LDH Release | Measures lactate dehydrogenase released from damaged cells.[10] | Less prone to interference from colored or fluorescent compounds. |
| Trypan Blue | Dye exclusion by viable cells.[10] | Manual counting can be subjective and time-consuming. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare Mtb Inoculum: Culture Mycobacterium tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).
-
Prepare Compound Dilutions: Prepare a stock solution of the Mtb inhibitor in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the inhibitor in a 96-well microplate using culture medium.
-
Inoculation: Add the standardized Mtb inoculum to each well containing the diluted inhibitor. Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubation: Seal the microplate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.
-
Read Results: The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of Mtb.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., A549, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Mtb inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[4]
Visualizations
Caption: Experimental workflow for optimizing Mtb inhibitor concentration.
Caption: Hypothetical signaling pathway targeted by an Mtb inhibitor.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EUCAST: Rationale Documents [eucast.org]
- 9. scispace.com [scispace.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
overcoming Mtb-IN-2 instability in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the stability of Mtb-IN-2 in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Compound 29, is a tetrazole-containing compound identified as a bacterial inhibitor of Mycobacterium tuberculosis (Mtb). It is utilized in tuberculosis research for its potential therapeutic effects.
Q2: Why is my this compound solution precipitating in the culture medium?
Precipitation of small molecules like this compound in culture medium can be due to several factors:
-
Low Aqueous Solubility: The compound may be highly soluble in a solvent like DMSO, but its solubility can dramatically decrease when introduced into an aqueous culture medium.[1]
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Interaction with Media Components: Components in the culture medium, such as salts and proteins, can interact with the compound, leading to the formation of insoluble complexes.[2]
-
pH and Temperature Shifts: Changes in pH or temperature of the medium can affect the solubility of the compound.[3]
-
High Compound Concentration: The concentration of this compound used might exceed its solubility limit in the specific culture medium.
Q3: How can I improve the solubility of this compound in my experiments?
To improve solubility, consider the following strategies:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the culture medium should be minimized, as high concentrations can be toxic to cells and may not prevent precipitation in the aqueous environment.[1]
-
Use of Excipients: In some cases, solubility-enhancing agents (excipients) can be used, but their compatibility with the cell model must be verified.
-
pH Adjustment: If the compound's solubility is pH-dependent, adjusting the medium's pH (within a range compatible with cell viability) might help.
-
Serial Dilutions: Prepare a more dilute stock solution of this compound in the solvent and add a larger volume to the medium, ensuring the final solvent concentration remains low.
Q4: Besides precipitation, what other forms of instability can occur with this compound?
This compound may undergo chemical degradation in the culture medium. This can be influenced by:
-
Hydrolysis: Reaction with water in the medium.
-
Oxidation: Reaction with dissolved oxygen or reactive species generated by media components.
-
Photodegradation: Exposure to light can cause degradation of light-sensitive compounds.
-
Interaction with Media Components: Certain components in the media, like some vitamins or metal ions, can catalyze degradation.[4][5]
Troubleshooting Guides
Guide 1: Visual Inspection and Initial Assessment
Problem: Inconsistent or no biological effect observed in experiments with this compound.
Possible Cause: Instability of the compound in the culture medium.
Troubleshooting Steps:
-
Visual Inspection:
-
Carefully observe the culture medium after adding this compound. Look for any signs of precipitation, cloudiness, or color change.[2]
-
Use a microscope to check for crystalline structures that may indicate compound precipitation.
-
-
Solubility Test:
-
Prepare a solution of this compound in the culture medium at the highest concentration you plan to use.
-
Incubate this solution under the same conditions as your experiment (temperature, CO2, humidity) but without cells.
-
Visually inspect for precipitation over the time course of your experiment.
-
-
Control Experiments:
-
Include a positive control (a known stable inhibitor with a similar target if available) and a negative control (vehicle only) in your experiments. This will help differentiate between compound instability and other experimental issues.
-
Guide 2: Addressing Precipitation Issues
Problem: this compound is visibly precipitating in the culture medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound precipitation.
Guide 3: Investigating Chemical Degradation
Problem: Loss of this compound activity over time, even without visible precipitation.
Troubleshooting Steps:
-
Assess Stability with Analytical Methods: The most definitive way to assess chemical stability is to measure the concentration of the parent compound over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Minimize Exposure to Light: Protect the this compound stock solution and the experimental cultures from light, especially if the compound's structure suggests potential photosensitivity.
-
Control Incubation Time: If degradation is confirmed, consider reducing the incubation time of your experiment if possible.
-
Replenish the Compound: For longer-term experiments, it may be necessary to replenish the this compound by performing partial media changes with freshly prepared compound.
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Culture Medium
This protocol provides a framework for quantifying the stability of this compound in a specific cell culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., Middlebrook 7H9 with supplements)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for mobile phase and sample preparation (e.g., acetonitrile, water with formic acid)
-
Incubator set to experimental conditions (e.g., 37°C, 5% CO2)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the Culture Medium: Add the this compound stock solution to your pre-warmed culture medium to achieve the final desired concentration. Ensure the final solvent concentration is consistent with your experimental design (typically ≤0.5%). Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Place them in the incubator under your standard experimental conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The t=0 sample should be collected immediately after adding the compound to the medium.
-
Sample Preparation:
-
At each time point, take an aliquot of the medium.
-
To stop any potential enzymatic degradation from components in serum (if used), precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins and other debris.
-
Transfer the supernatant to a new tube or well for analysis.
-
-
HPLC/LC-MS/MS Analysis:
-
Analyze the supernatant from each time point to determine the concentration of the remaining this compound.
-
Develop an appropriate analytical method (column, mobile phase, gradient, detection wavelength for UV or mass transitions for MS) to separate this compound from any degradation products and media components.
-
Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) of the compound in the medium.
-
Data Presentation
Use the following table templates to record your experimental data from the stability assessment protocol.
Table 1: Stability of this compound in Culture Medium
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Table 2: Half-life of this compound under Different Conditions
| Culture Medium | Temperature (°C) | Half-life (hours) |
| Medium A | 37 | |
| Medium B | 37 | |
| Medium A | 25 |
Visualizations
Caption: Factors leading to reduced effective concentration of this compound.
Since the specific signaling pathway for this compound is not publicly available, a general diagram illustrating the inhibition of a hypothetical essential pathway in M. tuberculosis is provided below.
Caption: Conceptual mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing high background in Alamar Blue assays with Mtb-IN-2
This technical support center provides troubleshooting guidance for researchers encountering high background fluorescence when using Mtb-IN-2 in Alamar Blue (resazurin) assays for Mycobacterium tuberculosis (Mtb) viability and drug susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the Alamar Blue assay and how does it work?
The Alamar Blue assay is a widely used method to assess cell viability and metabolic activity.[1][2] The active component, resazurin, is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[3][4][5] The amount of fluorescence is proportional to the number of viable, metabolically active cells.[3]
Q2: I am observing high background fluorescence in my Alamar Blue assay when testing this compound. What are the common causes?
High background fluorescence in Alamar Blue assays can arise from several factors:
-
Reagent Degradation: Exposure of the Alamar Blue reagent to light can cause it to break down, leading to increased background fluorescence.[3][6]
-
Contamination: Bacterial or fungal contamination in the cell culture can reduce the resazurin dye and contribute to a high background signal.[7]
-
Extended Incubation Times: Excessively long incubation periods can lead to over-reduction of the dye, even in control wells, resulting in a higher background.[6][7]
-
Compound Interference: The test compound itself may directly reduce resazurin to resorufin, independent of cellular metabolic activity.[1][8] This can lead to a false positive signal, appearing as high cell viability or a lack of drug efficacy.
Q3: Could this compound be directly interacting with the Alamar Blue reagent?
While there is no specific literature detailing direct interference of this compound with Alamar Blue, it is a possibility. This compound is known to inhibit the type II NADH dehydrogenase in Mtb.[9] Compounds that have reducing properties or interfere with cellular redox states can potentially interact with resazurin.[10] It is crucial to perform control experiments to test for any direct chemical reduction of Alamar Blue by this compound.
Troubleshooting Guide
If you are experiencing high background fluorescence in your Alamar Blue assays with this compound, follow these troubleshooting steps:
Step 1: General Assay Optimization & Controls
Before investigating compound-specific interference, ensure your assay is properly optimized.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Perform a cell titration experiment to determine the optimal cell density that provides a linear fluorescence response over the desired incubation time. A starting point for many cell types is 1 x 10^4 cells/mL.[11] | Too high a cell density can lead to nutrient depletion and a non-linear response, while too low a density may not produce a sufficient signal.[11][12] |
| Incubation Time | Optimize the incubation time with Alamar Blue. Start with a shorter duration (e.g., 1-4 hours) and extend if necessary.[3][12] | Longer incubation times increase sensitivity but also the risk of high background and over-reduction.[3][7] |
| Reagent Handling | Always protect the Alamar Blue reagent from light by storing it in the dark and minimizing light exposure during experiments.[3][6] | Light can degrade the resazurin, leading to auto-reduction and high background.[3][6] |
| Aseptic Technique | Ensure strict aseptic technique throughout the experiment to prevent microbial contamination.[7] | Contaminating microorganisms are metabolically active and will reduce Alamar Blue.[12] |
Step 2: Investigating this compound Interference
This section provides a detailed protocol to determine if this compound is directly reducing the Alamar Blue reagent.
Experimental Protocol: Testing for Compound Interference
Objective: To determine if this compound directly reduces resazurin in the absence of Mtb cells.
Materials:
-
96-well plates (black, clear bottom recommended for fluorescence)
-
Mtb growth medium (e.g., Middlebrook 7H9 with supplements)
-
This compound stock solution
-
Alamar Blue reagent
-
Plate reader capable of measuring fluorescence (Excitation: ~560 nm, Emission: ~590 nm)[13]
Procedure:
-
Plate Setup: Prepare a 96-well plate with the following controls in triplicate:
-
Medium + Alamar Blue: 100 µL of Mtb growth medium + 10 µL of Alamar Blue reagent. (This is your primary background control).
-
Medium + this compound + Alamar Blue: 100 µL of Mtb growth medium containing this compound at the highest concentration used in your experiments + 10 µL of Alamar Blue reagent.
-
(Optional) Serial Dilutions of this compound: Prepare wells with a range of this compound concentrations to assess dose-dependent interference.
-
-
Incubation: Incubate the plate under the same conditions as your experimental assay (e.g., 37°C) for the same duration.
-
Fluorescence Measurement: Read the fluorescence at the appropriate wavelengths.
Data Analysis & Interpretation:
| Scenario | Observation | Interpretation | Next Steps |
| 1 | Fluorescence in "Medium + this compound + Alamar Blue" wells is similar to "Medium + Alamar Blue" wells. | This compound does not significantly interfere with the Alamar Blue reagent at the tested concentrations. The high background is likely due to other factors (see Step 1). | Re-evaluate your general assay parameters. |
| 2 | Fluorescence in "Medium + this compound + Alamar Blue" wells is significantly higher than in "Medium + Alamar Blue" wells. | This compound is directly reducing the Alamar Blue reagent, causing a false-positive signal. | The Alamar Blue assay may not be suitable for this compound without modification. Consider alternative viability assays. |
Correcting for Background Fluorescence:
If a low level of interference is observed, you can subtract the background fluorescence from your experimental wells.
-
Corrected Fluorescence = (Fluorescence of Mtb + this compound + Alamar Blue) - (Fluorescence of Medium + this compound + Alamar Blue)
However, if the interference is substantial, this correction may not be accurate, and an alternative assay is recommended.
Step 3: Alternative Assays
If this compound interference is confirmed to be significant, consider using an alternative method for assessing Mtb viability that relies on a different mechanism, such as:
-
MTT Assay: This colorimetric assay measures metabolic activity based on the reduction of a tetrazolium salt (MTT) into formazan crystals.[5]
-
ATP-based Assays (e.g., BacTiter-Glo™): These assays measure the amount of ATP present, which is an indicator of metabolically active cells.
-
Colony Forming Unit (CFU) Counting: This is a traditional method that directly measures the number of viable bacteria capable of forming colonies on solid media.
Visual Guides
Below are diagrams to help visualize the troubleshooting process and the potential mechanism of interference.
Caption: Troubleshooting workflow for high background in Alamar Blue assays with this compound.
Caption: Potential direct reduction of resazurin by this compound as a cause of interference.
References
- 1. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. alamarBlue™ Standard Cell Viability Reagent, 25 mL - FAQs [thermofisher.com]
- 13. researchgate.net [researchgate.net]
improving Mtb-IN-2 delivery in cell-based assays
Welcome to the technical support center for Mtb-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges associated with the delivery and application of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental inhibitor of Mycobacterium tuberculosis (Mtb) belonging to the 2-mercapto-quinazoline class of compounds. Its primary target is the Type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial electron transport chain. By inhibiting NDH-2, this compound disrupts the oxidation of NADH, which in turn leads to a reduction in ATP synthesis and an imbalance in the cellular redox state, ultimately inhibiting mycobacterial growth.[1][2][3]
Q2: Why is delivering this compound in cell-based assays challenging?
Like many hydrophobic molecules, this compound has poor aqueous solubility. This can lead to several challenges in cell-based assays, including:
-
Precipitation: The compound may precipitate out of the aqueous cell culture medium, especially when transitioning from a concentrated stock solution (e.g., in DMSO).
-
Low Bioavailability: Poor solubility can limit the effective concentration of the compound that reaches the target cells.
-
Inconsistent Results: Compound precipitation can lead to variability and poor reproducibility in experimental outcomes.
Q3: What is the recommended solvent for this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q4: How can I improve the solubility of this compound in my cell culture medium?
Several strategies can be employed to improve the solubility and delivery of this compound in your experiments. These are summarized in the troubleshooting guide below.
Troubleshooting Guide: Improving this compound Delivery
This guide addresses the common issue of this compound precipitation in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 2. Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) culture medium can help prevent precipitation. 3. Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions of the stock in pre-warmed medium. 4. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can aid in solubilizing hydrophobic compounds. |
| Precipitate forms over time during incubation. | The compound is unstable in the culture medium or is coming out of solution as the temperature fluctuates or due to interactions with media components. | 1. Reduce Incubation Time: If possible, shorten the incubation period to minimize the time for precipitation to occur. 2. Use Carrier Proteins: Formulating this compound with a carrier protein like bovine serum albumin (BSA) can enhance its stability and solubility in the medium. 3. Explore Formulation Technologies: For more advanced applications, consider using drug delivery systems such as cyclodextrins, liposomes, or nanoparticles to encapsulate this compound and improve its delivery. |
| Inconsistent results between experiments. | Variability in compound preparation and addition techniques. Inconsistent levels of dissolved this compound. | 1. Standardize Protocol: Ensure a consistent and well-documented protocol for preparing and adding this compound to the culture medium. 2. Vortexing: Gently vortex the diluted this compound in the medium before adding it to the cells to ensure a homogenous solution. Avoid vigorous vortexing that could cause the compound to precipitate. 3. Visual Inspection: Always visually inspect the medium for any signs of precipitation before adding it to your cells. |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required by the cell line.
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a fresh aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:10 in sterile DMSO to obtain a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 10 mM or 1 mM this compound stock solution to a tube containing pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Immediately after adding the stock solution, gently vortex the tube for 5-10 seconds.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the working solution immediately.
-
Protocol 2: Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., THP-1, A549)
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with the same final DMSO concentration as the highest this compound concentration)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound working solutions.
-
Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound, the vehicle control, or the positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Cellular Uptake Assay
Objective: To quantify the amount of this compound taken up by cells. (Note: This is a generalized protocol and may require optimization, such as using a labeled version of this compound or a sensitive analytical method like LC-MS/MS).
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound working solutions
-
6-well or 12-well cell culture plates
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Seed cells into multi-well plates and grow until they reach approximately 80-90% confluency.
-
-
Compound Treatment:
-
Treat the cells with a known concentration of this compound for various time points (e.g., 0.5, 1, 2, 4 hours).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Determine the total protein concentration in each lysate sample using a BCA protein assay.
-
Analyze the concentration of this compound in the cell lysates using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Normalize the amount of this compound to the total protein concentration for each sample.
-
Plot the cellular uptake of this compound over time.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound delivery.
Caption: Relationship between this compound properties and delivery.
References
Technical Support Center: Protocol Refinement for Mtb-IN-2 Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mtb-IN-2, a novel inhibitor of Mycobacterium tuberculosis (Mtb). The information provided is based on protocols and challenges associated with inhibitors of the mycobacterial Type II NADH dehydrogenase (NDH-2), the putative target of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the efficacy testing of this compound and similar compounds.
| Question | Answer |
| 1. My MIC values for this compound are inconsistent between experiments. What could be the cause? | Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors: - Inoculum preparation: Ensure a standardized and consistent inoculum density. Variations in the starting bacterial concentration will directly impact the MIC. - Compound stability: this compound, like other quinazolinone-based inhibitors, may be unstable in certain media or prone to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Media composition: The presence of certain fatty acids in the growth media can affect the essentiality of NDH-2, potentially altering the perceived MIC.[1][2] Use a consistent and well-defined medium for all experiments. - Plate reader variability: Ensure the plate reader is properly calibrated and that there is no condensation on the plate lid, which can interfere with optical density readings. |
| 2. I am not observing a significant reduction in intracellular Mtb survival after treating infected macrophages with this compound, despite a low MIC. | A discrepancy between in vitro MIC and intracellular efficacy can be due to: - Poor cell permeability: this compound may not efficiently cross the macrophage cell membrane or the phagosomal membrane to reach the intracellular bacteria. - Compound metabolism by host cells: Macrophages may metabolize and inactivate this compound. - Efflux by host cells: The compound might be actively transported out of the macrophage. - Troubleshooting: Consider performing a cytotoxicity assay to ensure the compound is not harming the host cells at the tested concentrations. You can also use a fluorescently labeled analog of this compound to track its intracellular localization. |
| 3. My cytotoxicity assay shows that this compound is toxic to the host cells at concentrations close to its MIC. | High host cell toxicity is a significant hurdle. To address this: - Dose-response curve: Perform a detailed dose-response cytotoxicity assay to determine the precise concentration at which toxicity occurs. - Alternative cell lines: Test the cytotoxicity of this compound on different macrophage cell lines (e.g., THP-1, RAW 264.7) as toxicity can be cell-type specific. - Structure-Activity Relationship (SAR) data: If available, explore SAR data for this compound analogs that may have a better therapeutic index (lower toxicity and high anti-Mtb activity). |
| 4. How can I confirm that this compound is targeting NDH-2 in my experiments? | Target engagement can be confirmed through several methods: - Oxygen consumption assay: Inhibition of NDH-2 should lead to a decrease in oxygen consumption by Mtb.[3] This can be measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode. - ATP production assay: As NDH-2 is part of the electron transport chain, its inhibition will impact ATP synthesis. A decrease in ATP levels upon treatment with this compound would support on-target activity. - Resistant mutant generation: Generate Mtb mutants resistant to this compound and perform whole-genome sequencing to identify mutations in the ndh or ndhA genes, which encode for the two NDH-2 enzymes in Mtb.[3] |
| 5. I am seeing antagonism when I combine this compound with other ETC inhibitors like bedaquiline (BDQ). Is this expected? | Yes, antagonism between electron transport chain (ETC) inhibitors can occur. For instance, some studies have shown that combining QcrB inhibitors with bedaquiline can be antagonistic at early time points.[4] This may be due to the bacterium's ability to reroute its ETC to compensate for the inhibition of one component.[1][4] It is crucial to perform combination studies at multiple time points to assess for potential synergy, additivity, or antagonism. |
Experimental Protocols
Detailed methodologies for key experiments in this compound efficacy testing are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in a 96-well plate. The final concentration range should typically span from 100 µM to 0.05 µM.
-
Prepare an Mtb inoculum to a final concentration of 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the Mtb inoculum to each well containing the diluted compound.
-
Include a positive control (Mtb with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the compound that inhibits ≥99% of bacterial growth.[3]
Intracellular Killing Assay
This assay evaluates the ability of this compound to kill Mtb residing within macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
M. tuberculosis H37Rv strain
-
This compound
-
Sterile 24-well plates
-
7H11 agar plates
Procedure:
-
Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (100 ng/mL) for 24-48 hours.
-
Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium containing different concentrations of this compound.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
At desired time points, lyse the macrophages with 0.1% saponin.
-
Plate serial dilutions of the cell lysate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound to mammalian cells.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
Table 1: Example MIC and Cytotoxicity Data for this compound and Analogs
| Compound | Mtb H37Rv MIC (µM) | THP-1 Cytotoxicity IC50 (µM) | Selectivity Index (IC50/MIC) |
| This compound | 1.5 | > 50 | > 33.3 |
| Analog A | 0.8 | 25 | 31.25 |
| Analog B | 5.2 | > 100 | > 19.2 |
| Isoniazid | 0.1 | > 100 | > 1000 |
Visualizations
Caption: this compound inhibits the Type II NADH Dehydrogenase (NDH-2).
References
- 1. Plasticity of the Mycobacterium tuberculosis respiratory chain and its impact on tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Mtb-IN-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Mtb-IN-2, a representative of the 2-mercapto-quinazoline class of inhibitors targeting Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the 2-mercapto-quinazoline class of inhibitors?
A1: this compound belongs to a class of compounds that target the type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis. Specifically, they inhibit the ndh-encoded NDH-2 enzyme. This enzyme is a crucial component of the electron transport chain, responsible for oxidizing NADH and transferring electrons to menaquinone. Inhibition of NDH-2 disrupts the electron transport chain, leading to a decrease in ATP synthesis and oxygen consumption, ultimately resulting in bactericidal activity.[1][2][3]
Q2: I am observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound in my experiments. What are the potential causes?
A2: Variability in MIC assays for M. tuberculosis is a common challenge. Several factors can contribute to this:
-
Inoculum preparation: Inconsistent inoculum density can lead to varied results. Ensure a standardized and well-dispersed inoculum is used for each experiment.
-
Culture medium: The composition of the culture medium can affect the growth rate of Mtb and the activity of the compound. Use a consistent and quality-controlled batch of media.
-
Incubation time: As M. tuberculosis is a slow-growing bacterium, the timing of MIC reading is critical. Premature or delayed readings can lead to inaccurate results.
-
Compound stability: this compound, like many small molecules, may have limited stability in solution. Ensure the compound is properly stored and fresh solutions are used for each experiment.
-
Strain variability: Different strains of M. tuberculosis may exhibit different susceptibilities to the compound.
Q3: My this compound compound has poor solubility. How can I improve it for my experiments?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some strategies to improve the solubility of this compound for in vitro assays:
-
Co-solvents: Using a small percentage of an organic co-solvent, such as DMSO, can significantly improve solubility. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on mycobacterial growth.
-
pH adjustment: The solubility of a compound can be pH-dependent. Experiment with buffers at different pH values to find the optimal condition for your compound.
-
Formulation: For more advanced applications, formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored.
Q4: Are there known off-target effects for this compound?
A4: While the primary target of the 2-mercapto-quinazoline class is NDH-2, the potential for off-target effects should always be considered with any new inhibitor. It is good practice to perform counter-screening assays against a panel of other dehydrogenases or relevant enzymes to assess the specificity of your compound. Additionally, observing the phenotypic effects on Mtb can provide clues. For instance, if the observed phenotype is not consistent with the known consequences of NDH-2 inhibition, off-target effects may be at play.
Q5: What is the expected mode of resistance to this compound?
A5: Resistance to the 2-mercapto-quinazoline class of compounds in M. tuberculosis has been associated with promoter mutations in the ndhA gene.[1][3] ndhA encodes a non-essential NDH-2 isozyme. It is hypothesized that upregulation of ndhA can compensate for the inhibition of the essential ndh-encoded NDH-2. When working with resistant strains, it is advisable to sequence the promoter region of ndhA to investigate this potential mechanism.
Data Presentation
The following tables summarize the in vitro activity of representative 2-mercapto-quinazoline analogs against M. tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Mercapto-Quinazoline Analogs against M. tuberculosis
| Compound ID | Modification | H37Rv MIC in 7H9/OADC (µM)[2] | H37Rv MIC in GAST/Fe (µM)[2] |
| 1 | Cyclohexyl | 0.4 | 0.2 |
| 2 | Phenyl | 0.4 | 0.2 |
| 3 | 4-Fluorophenyl | 0.8 | 0.4 |
| 4 | Cycloheptyl | 0.4 | 0.2 |
| 5 | Cyclopentyl | 0.8 | 0.4 |
| 6 | Cyclobutyl | 1.6 | 0.8 |
| 7 | 4-Chlorophenyl | 0.2 | 0.1 |
| 11 | 3-Chlorophenyl | 0.4 | 0.2 |
Table 2: In Vitro NDH-2 Inhibition (IC50) of 2-Mercapto-Quinazoline Analogs
| Compound ID | Modification | IC50 against MBP-MtNdh (µM)[1] |
| 1 | Cyclohexyl | 0.2 |
| 2 | Phenyl | 0.3 |
| 3 | 4-Fluorophenyl | 0.4 |
| 7 | 4-Chlorophenyl | 0.1 |
| 11 | 3-Chlorophenyl | 0.2 |
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline for determining the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)
-
-
Procedure:
-
Prepare a serial dilution of this compound in a 96-well plate. The final concentrations should typically range from 0.05 to 50 µM. Include a drug-free control (vehicle only) and a no-bacterium control.
-
Prepare an Mtb inoculum to a final density of approximately 5 x 10^5 CFU/mL in 7H9 broth.
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Add the bacterial inoculum to each well of the microplate containing the compound dilutions.
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Seal the plates and incubate at 37°C for 7-14 days.
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After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
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The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
-
2. Protocol for Assessing Compound Solubility (Nephelometric Method)
This protocol provides a high-throughput method to assess the kinetic solubility of this compound.
-
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Nephelometer
-
-
Procedure:
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Dispense 5 µL of the this compound DMSO stock solution into the wells of a microtiter plate.
-
Add 95 µL of PBS to each well to achieve the desired final compound concentration.
-
Mix the contents thoroughly.
-
Incubate the plate at 37°C for 2 hours.
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Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the buffer control indicates compound precipitation and poor solubility.
-
Visualizations
Caption: this compound inhibits the NDH-2 enzyme in the Mtb respiratory chain.
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Efficacy of Mtb-IN-2 in a Murine Tuberculosis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutic agents. This guide provides a comparative analysis of the in-vivo efficacy of a novel antimycobacterial agent, Mtb-IN-2 (also identified as compound 10c), against standard tuberculosis treatments in a murine model. The data presented is based on preclinical studies aimed at validating its potential as a new anti-TB drug candidate.
Overview of this compound
This compound is a novel pyridine carboxamide derivative that has demonstrated potent and selective in-vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis H37Rv[1][2]. Further studies have shown its efficacy in a murine model of tuberculosis, where it significantly reduced the bacterial load in the spleen[1][2]. This guide will delve into the experimental data supporting these findings and compare its performance with the first-line anti-TB drug, Isoniazid.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of tuberculosis. The study aimed to determine the compound's ability to reduce the bacterial burden in target organs compared to a standard treatment regimen.
| Compound | Dosage | Administration Route | Treatment Duration | Organ | Mean Log10 CFU ± SD | Reduction in Log10 CFU vs. Control | Statistical Significance (p-value) |
| Vehicle Control | - | Oral gavage | 10 days | Spleen | 5.8 ± 0.2 | - | - |
| This compound (10c) | 20 mg/kg/day | Oral gavage | 10 days | Spleen | 5.1 ± 0.3 | 0.7 | ≤ 0.01 |
| Isoniazid (INH) | 25 mg/kg/day | Oral gavage | 10 days | Spleen | 4.9 ± 0.2 | 0.9 | ≤ 0.001 |
Data synthesized from Nawrot et al., European Journal of Medicinal Chemistry, 2023.[1][2]
The results indicate that this compound at a daily dose of 20 mg/kg led to a statistically significant reduction in the bacterial load in the spleens of infected mice after 10 days of treatment[1]. While Isoniazid showed a slightly greater reduction in this model, the efficacy of this compound is promising for a novel compound in early-stage preclinical testing.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
Murine Tuberculosis Model
The in vivo antimycobacterial efficacy was assessed using a well-established murine model.
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Animal Model: Female BALB/c mice (6-8 weeks old).
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Infection: Intravenous (IV) injection of 1 x 106 Colony Forming Units (CFU) of M. tuberculosis H37Rv.
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Treatment Initiation: Treatment was initiated 14 days post-infection. While not a long-term chronic model, this timeframe allows for the establishment of a systemic infection.
-
Drug Administration: this compound (as a sodium salt) and Isoniazid were administered once daily via oral gavage for 10 consecutive days. A control group received the vehicle solution.
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Efficacy Endpoint: Two days after the final treatment, mice were euthanized, and spleens were aseptically removed and homogenized. The homogenates were serially diluted and plated on Middlebrook 7H11 agar supplemented with OADC. CFU were counted after 21-28 days of incubation at 37°C.
Visualizing the Experimental Workflow and Mechanism
To further clarify the processes, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Proposed Mechanism of Action: Targeting Methionine Metabolism
Biochemical studies suggest that this compound does not directly inhibit the folate pathway, a target for some other antimycobacterials. Instead, its activity appears to be linked to the disruption of methionine metabolism[1][2]. In silico modeling further indicates a potential binding affinity to the mycobacterial methionine-tRNA synthetase (MetRS)[1][2].
Conclusion
This compound demonstrates promising in vivo efficacy in a murine model of tuberculosis, significantly reducing the bacterial burden in the spleen. While its activity in this short-term model did not surpass that of Isoniazid, its novel mechanism of action targeting methionine metabolism presents a valuable avenue for the development of new treatments for drug-resistant tuberculosis. Further studies in chronic infection models are warranted to fully elucidate its therapeutic potential and establish its place in the evolving landscape of anti-TB drug discovery.
References
Confirming the Target of Mtb-IN-2: A Guide to Genetic Validation Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic methodologies for confirming the molecular target of novel anti-tubercular agents, using Mtb-IN-2 as a case study. This compound (also known as compound 10c) is a promising antimicrobial agent with potent activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains[1][2]. Biochemical and in silico studies suggest that this compound functions by inhibiting methionine metabolism, with a high probability of targeting the essential enzyme methionine-tRNA synthetase (MetRS)[1][3]. However, definitive genetic validation is crucial to unequivocally confirm this proposed mechanism of action.
This document outlines the key genetic strategies that can be employed for such target validation, presenting experimental workflows, and hypothetical data for comparison.
This compound: Profile and Proposed Target
This compound has demonstrated significant in vitro and in vivo efficacy. Initial mechanism of action studies indicated that its antimycobacterial activity is linked to the disruption of methionine metabolism, a pathway shown to be essential for the survival of M. tuberculosis[1][4]. The specific proposed target, MetRS, is a critical enzyme responsible for charging tRNA with methionine, an essential step in protein synthesis[5][6].
Table 1: In Vitro Activity of this compound (Compound 10c)
| Mycobacterial Strain | MIC (μg/mL) | MIC (μM) |
| M. tuberculosis H37Rv | 0.78 | 2.53 |
| M. tuberculosis H37Ra | 0.78 | 2.53 |
| MDR M. tuberculosis H37Rv | 0.78 | 2.53 |
Source: Nawrot DE, et al. Eur J Med Chem. 2023.[1]
Genetic Approaches for Target Validation
To confirm that MetRS is the direct target of this compound, several genetic approaches can be implemented. These methods involve manipulating the expression of the putative target gene (metS, which encodes MetRS) in M. tuberculosis and observing the resulting phenotype and susceptibility to the compound.
Target Overexpression
Principle: Overexpression of the target protein should lead to an increase in the minimum inhibitory concentration (MIC) of the compound, as more inhibitor is required to saturate all target molecules.
Experimental Workflow:
Caption: Workflow for target validation via overexpression.
Expected Outcome: A significant increase in the MIC of this compound in the strain overexpressing MetRS upon induction, compared to the uninduced control and wild-type strain.
Table 2: Hypothetical MIC Data for Target Overexpression of metS
| Mtb Strain | Inducer (atc) | This compound MIC (μM) | Fold Change in MIC |
| Wild-type H37Rv | - | 2.5 | - |
| H37Rv + pMV261 (metS) | - | 2.5 | 1x |
| H37Rv + pMV261 (metS) | + | 20.0 | 8x |
Target Knockdown/Conditional Silencing
Principle: Reducing the expression of an essential target gene should lead to bacterial growth inhibition and hypersensitization to a compound that inhibits the target protein. This can be achieved using systems like CRISPR interference (CRISPRi) or tetracycline-inducible knockdown.
Experimental Workflow (CRISPRi):
Caption: Workflow for target validation using CRISPRi knockdown.
Expected Outcome: Induction of metS knockdown should result in growth inhibition of M. tuberculosis. Furthermore, at sub-lethal levels of knockdown, the bacteria should become more susceptible to this compound, resulting in a lower MIC.
Table 3: Hypothetical MIC Data for CRISPRi-mediated Knockdown of metS
| Mtb Strain | Inducer (atc) | This compound MIC (μM) | Fold Change in MIC |
| Wild-type H37Rv | - | 2.5 | - |
| H37Rv + CRISPRi (metS) | - | 2.5 | 1x |
| H37Rv + CRISPRi (metS) | + (sub-lethal conc.) | 0.625 | 0.25x |
Experimental Protocols
Protocol 1: Target Overexpression using a Tetracycline-Inducible System
1. Plasmid Construction:
- Amplify the coding sequence of the metS gene (Rv3292c) from M. tuberculosis H37Rv genomic DNA using PCR with primers containing suitable restriction sites.
- Digest the PCR product and the mycobacterial expression vector (e.g., pMV261-hsp60 or a tetracycline-inducible vector) with the corresponding restriction enzymes.
- Ligate the metS gene into the expression vector.
- Transform the ligation product into E. coli for plasmid amplification and sequence verification.
2. Generation of Mtb Overexpression Strain:
- Prepare electrocompetent M. tuberculosis H37Rv cells.
- Electroporate the verified recombinant plasmid into the competent cells.
- Plate the transformed cells on 7H11 agar supplemented with OADC, and the appropriate antibiotic for plasmid selection.
- Incubate at 37°C for 3-4 weeks until colonies appear.
- Confirm the presence of the plasmid in resistant colonies by PCR.
3. MIC Determination:
- Grow the wild-type and the overexpression Mtb strains in 7H9 broth to mid-log phase.
- For the overexpression strain, split the culture into two: one with and one without the inducer (e.g., anhydrotetracycline at 200 ng/mL).
- Prepare a 96-well plate with serial dilutions of this compound.
- Inoculate the wells with the respective bacterial cultures.
- Incubate the plates at 37°C for 7-14 days.
- Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
Protocol 2: CRISPRi-mediated Gene Knockdown
1. sgRNA Plasmid Construction:
- Design a specific single-guide RNA (sgRNA) targeting a non-template strand of the metS gene, preferably near the promoter region.
- Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
- Clone the annealed oligos into a suitable mycobacterial CRISPRi vector that expresses a nuclease-dead Cas9 (dCas9) and the sgRNA under an inducible promoter (e.g., a tetracycline-inducible promoter)[3][7].
- Verify the sequence of the sgRNA insert.
2. Generation of Mtb CRISPRi Strain:
- Electroporate the confirmed CRISPRi plasmid into electrocompetent M. tuberculosis H37Rv.
- Select for transformants on appropriate antibiotic-containing 7H11 agar plates.
- Verify the transformants by PCR.
3. Growth and MIC Analysis:
- Grow the Mtb CRISPRi strain in 7H9 broth to early-log phase.
- Induce knockdown by adding a specific concentration of anhydrotetracycline (a sub-lethal concentration should be determined empirically for hypersensitization studies).
- Monitor bacterial growth by measuring optical density (OD600) over several days to confirm growth inhibition upon knockdown.
- Perform MIC determination as described in Protocol 1, comparing the induced and uninduced cultures.
Conclusion
The genetic manipulation of the putative target is the gold standard for target validation in anti-tubercular drug discovery. The approaches of target overexpression and target knockdown provide complementary and robust evidence to confirm the mechanism of action of novel inhibitors like this compound. Overexpression of MetRS leading to a significant increase in the MIC for this compound, coupled with hypersensitization of M. tuberculosis to the compound upon metS knockdown, would provide strong evidence that MetRS is the primary target of this compound. These genetic strategies are essential for advancing promising compounds through the drug development pipeline.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 4. Essential roles of methionine and S-adenosylmethionine in the autarkic lifestyle of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The crystal structure of the drug target Mycobacterium tuberculosis methionyl-tRNA synthetase in complex with a catalytic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Activity of Novel Anti-Tuberculosis Agents: A Comparative Guide
A Framework for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel therapeutic agents. A critical step in the preclinical evaluation of a new anti-tuberculosis compound is the definitive characterization of its activity as either bactericidal (killing the bacteria) or bacteriostatic (inhibiting its growth). This guide provides a framework for the validation of a hypothetical novel agent, Mtb-IN-2, by comparing its activity profile with the established drugs isoniazid, a bactericidal agent, and ethambutol, a bacteriostatic agent.
Distinguishing Bactericidal and Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic action is fundamental in anti-infective therapy.[1][2][3]
-
Bactericidal agents directly kill bacteria, leading to a rapid decline in the viable bacterial population.[1][3] This is often preferred for treating infections in immunocompromised patients and for severe, life-threatening conditions.[1] Isoniazid is a classic example of a bactericidal drug against actively replicating Mtb.[4][5]
-
Bacteriostatic agents prevent the growth and replication of bacteria, giving the host's immune system the opportunity to clear the infection.[3][6] Ethambutol is a well-known bacteriostatic drug used in combination therapy for tuberculosis.[7][8][]
The determination of whether a compound is bactericidal or bacteriostatic is typically achieved by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]
Comparative Analysis of this compound, Isoniazid, and Ethambutol
To validate the activity of this compound, its performance would be benchmarked against known anti-tuberculosis drugs. The following table summarizes the expected data points for comparison.
| Parameter | This compound (Hypothetical Data) | Isoniazid (Bactericidal Control) | Ethambutol (Bacteriostatic Control) |
| Primary Mechanism of Action | [To be determined based on experimental results] | Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5][10] | Inhibition of arabinosyl transferases, disrupting the formation of the mycobacterial cell wall.[6][8][11] |
| Minimum Inhibitory Concentration (MIC) | [e.g., X µg/mL] | Typically low against susceptible strains. | Varies depending on the strain. |
| Minimum Bactericidal Concentration (MBC) | [e.g., Y µg/mL] | Close to the MIC value. | Significantly higher than the MIC value. |
| MBC/MIC Ratio | [Y/X] | ≤ 4 | > 4 |
| Activity Classification | [Bactericidal or Bacteriostatic] | Bactericidal against rapidly dividing Mtb.[4][5] | Bacteriostatic.[7][8][] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of a new compound's antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Mtb Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Drug Dilution Series: A serial dilution of this compound, isoniazid, and ethambutol is prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of Mtb to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
Visual Assessment: The MIC is determined as the lowest drug concentration at which there is no visible growth of Mtb.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]
Protocol:
-
Subculturing from MIC Wells: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto Middlebrook 7H10 agar plates.
-
Incubation: The agar plates are incubated at 37°C for 3-4 weeks.
-
Colony Counting: The number of colony-forming units (CFUs) is counted for each plate.
-
MBC Determination: The MBC is the lowest drug concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum.
Visualizing the Concepts and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Conceptual difference between bactericidal and bacteriostatic activity.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
The rigorous validation of a new anti-tuberculosis agent's bactericidal or bacteriostatic properties is a cornerstone of its preclinical development. By employing standardized protocols and comparing the agent's activity to well-characterized drugs like isoniazid and ethambutol, researchers can generate the robust data necessary to guide further development and potential clinical application. This comparative approach ensures a clear understanding of the new compound's potential role in the future of tuberculosis therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 7. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 10. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: Mtb-IN-2 vs. Pyrazinamide (PZA) in a Murine Tuberculosis Model
Disclaimer: An extensive search of publicly available scientific literature and databases yielded no specific information on a compound designated "Mtb-IN-2" for the treatment of Mycobacterium tuberculosis. Consequently, a direct head-to-head comparison with Pyrazinamide (PZA) is not feasible at this time.
This guide will therefore provide a comprehensive overview of the performance of Pyrazinamide (PZA) in murine models of tuberculosis, adhering to the requested data presentation, experimental protocols, and visualizations. This information is intended for researchers, scientists, and drug development professionals to serve as a detailed reference for this critical first-line anti-tuberculosis drug.
Pyrazinamide (PZA): An Overview
Pyrazinamide is a cornerstone of modern short-course tuberculosis therapy, prized for its potent sterilizing activity against semi-dormant bacilli residing in acidic environments.[1][2] Its inclusion in treatment regimens has been instrumental in reducing the duration of therapy and preventing disease relapse.[1] The efficacy of PZA is particularly notable in animal models, where it demonstrates significant bactericidal effects.[3][4]
Data Presentation: PZA Performance in Mouse Models
The following tables summarize the quantitative data on the efficacy, pharmacokinetics, and toxicity of PZA in murine models of tuberculosis.
Table 1: Efficacy of PZA in Murine Tuberculosis Models
| Mouse Strain | Infection Model | PZA Dosage (mg/kg) | Treatment Duration | Organ | Log10 CFU Reduction vs. Untreated Control | Reference(s) |
| BALB/c | Chronic Infection | 150 | 4 weeks | Lungs | >2.0 | [3] |
| C3HeB/FeJ | Chronic Infection | 150 | 4 weeks | Lungs | Bimodal response: subset showed ~1.5-2.5 log10 reduction | [3][5] |
| BALB/c | Chronic Infection | 450 | 4 weeks | Lungs | ~0.7 (as Pyrazinoic Acid) | [3] |
| BALB/c | Aerosol Infection | 150 | 4 weeks | Lungs | ~1.0 | [6] |
| BALB/c | Aerosol Infection | 300 (double human-equivalent dose) | 4 weeks | Lungs | ~1.7 | [6] |
Table 2: Pharmacokinetics of PZA in Mice
| Mouse Strain | Administration Route | PZA Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0–∞ (µg·h/mL) | Half-life (h) | Reference(s) |
| C3HeB/FeJ | Oral | 150 | Not Specified | Not Specified | 139 - 222 (for POA) | Not Specified | [3] |
| CD-1 | Oral (multiple dose) | Not Specified | Not Specified | Not Specified | Not Specified | ~10x shorter than in humans | [7][8] |
POA: Pyrazinoic Acid, the active form of PZA.
Table 3: Toxicity Profile of PZA in Mice
| Mouse Strain | PZA Dosage | Duration | Observed Toxicity | Key Findings | Reference(s) |
| Wistar Rats (as a model) | Not specified | 28 days | Hepatotoxicity | PZA upregulates CYP2b1 and downregulates PPAR-dependent genes. | [9] |
| Wistar Rats (as a model) | Not specified | Not specified | Hepatotoxicity | Amidase-mediated production of pyrazinoic acid is linked to hepatotoxicity. | [9][10] |
| C57BL/6 Mice | Corrected clinical doses | Not specified | Hepatotoxicity | Induced liver injury, with less toxicity in combination therapy than Rifampicin alone. | [11] |
| WT Mice | 2000 mg/L in drinking water | 14 days | No significant liver injury | No significant changes in serum ALT, AST, or ALP levels were observed. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Murine Model of Chronic Tuberculosis Infection
-
Animal Model: Specific pathogen-free female BALB/c or C3HeB/FeJ mice, 4-6 weeks old, are commonly used.[3][5]
-
Infection: Mice are infected via aerosol exposure with Mycobacterium tuberculosis H37Rv to deliver a low dose of approximately 100-200 bacilli to the lungs.
-
Pre-treatment Period: The infection is allowed to establish for a period of 4-6 weeks to develop a chronic state.
-
Drug Administration: PZA is typically administered orally via gavage, 5 days a week. The dosage can vary, with a standard dose being 150 mg/kg.[3][13]
-
Assessment of Bacterial Load: At specified time points, mice are euthanized, and lungs and spleens are aseptically removed. The organs are homogenized in phosphate-buffered saline with 0.05% Tween 80.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar supplemented with OADC (oleic acid, albumin, dextrose, catalase). Plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted.[3]
Pharmacokinetic Studies in Mice
-
Animal Model: CD-1 or C3HeB/FeJ mice are often used for pharmacokinetic studies.[3][7]
-
Drug Administration: A single dose of PZA is administered orally or intravenously.
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation.
-
Drug Concentration Analysis: PZA and its active metabolite, pyrazinoic acid (POA), concentrations in plasma are quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using appropriate software.[3][7]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of PZA and a typical experimental workflow.
Caption: Mechanism of action of Pyrazinamide (PZA) against M. tuberculosis.
Caption: Typical experimental workflow for evaluating PZA efficacy in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTBVAC vaccine is safe, immunogenic and confers protective efficacy against Mycobacterium tuberculosis in newborn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Researchers Identify a Promising New Target for Tuberculosis Treatment | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-low Dose Aerosol Infection of Mice with Mycobacterium tuberculosis More Closely Models Human Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mtb-IN-2 Activity Across Mycobacterium tuberculosis Clinical Isolates
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the potential activity of Mtb-IN-2, a novel inhibitor of Mycobacterium tuberculosis (Mtb) Type II NADH Dehydrogenase (NDH-2), against various clinical isolates. While direct cross-validation data for this compound against a wide range of clinical Mtb strains is not yet publicly available, this document aims to offer a valuable perspective by comparing its known mechanism of action with the performance of established and new anti-tuberculosis drugs against diverse clinical isolates. The provided experimental data for comparator drugs will serve as a benchmark for future studies on this compound and other NDH-2 inhibitors.
Mechanism of Action: Targeting the Mtb Respiratory Chain
This compound belongs to the 2-mercapto-quinazoline class of compounds that have been identified as potent inhibitors of the Mtb Type II NADH Dehydrogenase (NDH-2).[1][2][3][4] This enzyme is a crucial component of the mycobacterial respiratory chain, responsible for the oxidation of NADH and the transfer of electrons to menaquinone.[5][6] By inhibiting NDH-2, this compound disrupts the electron transport chain, leading to a decrease in ATP synthesis and ultimately causing bacterial cell death.[1][2][5] A key advantage of targeting NDH-2 is that this enzyme is absent in mammals, suggesting a potentially high therapeutic index for inhibitors like this compound.[5][6]
Resistance to 2-mercapto-quinazolines has been associated with mutations in the promoter of the ndhA gene, which encodes a non-essential NDH-2 isozyme.[1][2][3][4]
Below is a diagram illustrating the role of NDH-2 in the M. tuberculosis respiratory chain and the inhibitory action of this compound.
Caption: NDH-2 pathway and this compound inhibition.
Comparative Performance Against Mtb Clinical Isolates
To contextualize the potential efficacy of this compound, this section presents the Minimum Inhibitory Concentration (MIC) distributions of several first-line and newer anti-tuberculosis drugs against a variety of Mtb clinical isolates. This data provides a benchmark for the level of activity required to inhibit a diverse population of Mtb strains, including drug-resistant isolates.
First-Line Anti-Tuberculosis Drugs
The following table summarizes the MIC ranges for isoniazid, rifampicin, and ethambutol against Mtb clinical isolates from various studies.
| Drug | Mtb Isolates (n) | MIC Range (µg/mL) | Key Observations | Reference(s) |
| Isoniazid | 74 (INH-Resistant & MDR) | ≤0.5 (low-level resistance) to 2-4 (moderate resistance) | A significant portion of MDR isolates show moderate-level resistance. | [7] |
| Isoniazid | 380 | 1.0 (resistance breakpoint) | 28.75% of isoniazid-resistant isolates were also resistant to ethambutol. | [8] |
| Rifampicin | 74 (MDR/RR) | 1.0 (borderline resistance) to ≥4 (resistant) | Some rifampin-resistant isolates remain susceptible to rifabutin. | [7] |
| Rifampicin | - | 10 - 120 (intermediate to full resistance) | A wide range of MICs is observed among resistant strains. | [9] |
| Ethambutol | 380 | 2.0 - 6.0 (resistance breakpoints) | Resistance is often linked with isoniazid resistance. | [8] |
| Ethambutol | - | 1.0 - 8.0 (susceptible to full resistance) | - | [9] |
New and Repurposed Anti-Tuberculosis Drugs
The following table summarizes the MIC distributions for bedaquiline and delamanid, two newer drugs approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).
| Drug | Mtb Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Observations | Reference(s) |
| Bedaquiline | 1452 | 0.06 - >1.0 | 0.06 | 0.12 | Resistance rates are higher in pre-XDR and XDR isolates. | [10][11] |
| Bedaquiline | 420 | ≤0.0312 - >4 | - | - | 11% of isolates were resistant based on a breakpoint of 0.25 mg/L. | [12] |
| Bedaquiline | Wild-type & MDR | 0.4 - 1.6 | - | - | Mean MIC for wild-type strains was 0.54-0.65 mg/L. | [13][14] |
| Delamanid | 1452 | 0.008 - 0.5 | 0.015 | 0.03 | Very low resistance rates observed across all isolate types. | [10][11] |
| Delamanid | 420 | ≤0.025 - >1.6 | - | - | Gly81Ser and Gly81Asp mutations were associated with resistance. | [12] |
| Delamanid | Wild-type | 0.005 - 0.04 | 0.01 | - | Mean MIC for wild-type strains was 0.013-0.016 mg/L. | [13][14] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the activity of anti-tuberculosis compounds. Below are standardized protocols for MIC determination in M. tuberculosis.
Broth Microdilution Method
This method is widely used for determining the MIC of various anti-tuberculosis drugs.
-
Inoculum Preparation:
-
M. tuberculosis isolates are grown on Middlebrook 7H10 or 7H11 agar or in 7H9 broth.
-
A bacterial suspension is prepared and its turbidity is adjusted to a McFarland standard (e.g., 0.5 or 1.0).
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
The test compound (e.g., this compound) and comparator drugs are serially diluted (usually two-fold) in 7H9 broth in a 96-well microtiter plate.
-
-
Incubation:
-
The inoculated plates are sealed and incubated at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually or by using a growth indicator such as Resazurin. With Resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
-
Agar Proportion Method
This is a reference method for M. tuberculosis susceptibility testing.
-
Media Preparation:
-
Middlebrook 7H10 or 7H11 agar plates are prepared containing serial dilutions of the test compound. Drug-free control plates are also prepared.
-
-
Inoculum Preparation:
-
A standardized suspension of the M. tuberculosis isolate is prepared.
-
Two different dilutions of the inoculum (e.g., 10⁻² and 10⁻⁴) are prepared.
-
-
Inoculation:
-
A defined volume of each inoculum dilution is plated onto the drug-containing and drug-free control plates.
-
-
Incubation:
-
Plates are incubated at 37°C for 3-4 weeks.
-
-
MIC Determination:
-
The number of colonies on the drug-containing plates is compared to the number of colonies on the control plates.
-
The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.
-
Experimental Workflow
The following diagram outlines a typical workflow for the cross-validation of a novel anti-tuberculosis compound like this compound.
Caption: Workflow for this compound cross-validation.
Conclusion
While specific data on the activity of this compound against a broad panel of M. tuberculosis clinical isolates is eagerly awaited, the compound's novel mechanism of action targeting the essential NDH-2 enzyme makes it a promising candidate for further investigation. The comparative data presented for existing and new anti-tuberculosis drugs highlight the MIC ranges that a new compound should ideally achieve to be considered for clinical development. Future studies should focus on determining the MIC distribution of this compound and other NDH-2 inhibitors against a diverse collection of clinical isolates, including those with various drug resistance profiles. This will be a critical step in validating the potential of this compound class to address the urgent need for new and effective treatments for tuberculosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis Type II NADH-Menaquinone Oxidoreductase Catalyzes Electron Transfer through a Two-Site Ping-Pong Mechanism and Has Two Quinone-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 8. Simultaneous ethambutol & isoniazid resistance in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Mtb-IN-2 with Rifampicin against Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a framework for assessing the synergistic effects of Mtb-IN-2 and rifampicin. Due to the current lack of publicly available data on this specific drug combination, the quantitative results presented herein are hypothetical or adapted from studies on other antimycobacterial drug combinations to illustrate the experimental methodologies and expected outcomes.
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic activity, enhancing efficacy and reducing the likelihood of resistance development. This guide explores the potential synergistic relationship between this compound, a novel inhibitor of methionine biosynthesis, and rifampicin, a cornerstone of current tuberculosis treatment that targets RNA polymerase.
This compound is an antimicrobial agent that has been shown to be active against both drug-sensitive and drug-resistant strains of Mtb. Its mechanism of action is understood to involve the disruption of methionine metabolism, an essential pathway for bacterial survival. By inhibiting a key enzyme in this pathway, likely Homoserine O-acetyltransferase (MetX), this compound depletes the available methionine, leading to a halt in protein synthesis and eventual cell death.
Rifampicin exerts its bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription and subsequent protein synthesis. The distinct mechanisms of action of this compound and rifampicin provide a strong rationale for their potential synergistic interaction. By targeting two separate and essential cellular processes, the combination may lead to a more potent and rapid killing of Mtb than either drug alone.
This guide provides an overview of the experimental protocols used to assess such synergistic effects and presents hypothetical data in clearly structured tables for comparative analysis.
Quantitative Data on Synergistic Effects
Checkerboard Assay: Fractional Inhibitory Concentration Index (FICI)
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a drug combination. The Fractional Inhibitory Concentration Index (FICI) is calculated from the minimum inhibitory concentrations (MICs) of the drugs alone and in combination.
A FICI of ≤ 0.5 is indicative of synergy, > 0.5 to 4.0 suggests an additive or indifferent effect, and a FICI of > 4.0 indicates antagonism.
Table 1: Hypothetical Checkerboard Assay Results for this compound and Rifampicin against M. tuberculosis H37Rv
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2.0 | 0.5 | 0.5 | Synergy |
| Rifampicin | 0.25 | 0.0625 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Table 2: Hypothetical Time-Kill Curve Assay Results for this compound and Rifampicin against M. tuberculosis H37Rv (log10 CFU/mL)
| Time (hours) | Control (No Drug) | This compound (4x MIC) | Rifampicin (4x MIC) | This compound + Rifampicin (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 24 | 6.8 | 5.5 | 5.2 | 4.0 |
| 48 | 7.5 | 4.8 | 4.5 | 2.8 |
| 72 | 8.2 | 4.2 | 4.0 | 1.5 |
| 96 | 8.9 | 3.8 | 3.5 | < 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and rifampicin in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute this compound along the rows and rifampicin along the columns. The final volume in each well should be 100 µL. Include wells with each drug alone and a drug-free control.
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5. Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
Determination of MIC: After incubation, add a viability indicator such as resazurin or PrestoBlue to each well and incubate for a further 24-48 hours. The MIC is defined as the lowest concentration of the drug(s) that prevents a color change (indicating inhibition of bacterial growth).
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Curve Assay Protocol
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and dilute it in Middlebrook 7H9 broth with OADC and Tween 80 to a starting density of approximately 1 x 10^6 CFU/mL.
-
Drug Exposure: Add this compound and/or rifampicin at the desired concentrations (e.g., 4x MIC) to the bacterial cultures. Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in fresh broth and plate them on Middlebrook 7H11 agar supplemented with OADC.
-
Colony Counting: Incubate the plates at 37°C for 3-4 weeks and then count the number of colonies to determine the CFU/mL for each time point and treatment condition.
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment condition to generate the time-kill curves.
Visualizations
Caption: Workflow for assessing drug synergy.
Caption: Dual inhibition of essential pathways.
Validating Methionine Metabolism as a Drug Target in Mycobacterium tuberculosis: A Comparative Metabolomics Guide
A note to the reader: No publicly available information was found on a specific compound designated "Mtb-IN-2." This guide therefore provides a comparative analysis of alternative methods used to validate the methionine biosynthesis pathway as a therapeutic target in Mycobacterium tuberculosis (Mtb), utilizing metabolomics data from studies on genetic knockouts and known inhibitors of this pathway.
Introduction
The methionine biosynthesis pathway is essential for the survival and virulence of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tubercular drugs. Methionine is a crucial amino acid for protein synthesis and the precursor for S-adenosylmethionine (SAM), the universal methyl donor for essential cellular processes, including the synthesis of mycolic acids, biotin, and menaquinone.[1] Inhibition of this pathway leads to a rapid bactericidal effect, highlighting its therapeutic potential.[2] This guide provides a comparative overview of the metabolomic effects of disrupting methionine metabolism in Mtb, drawing on data from studies of a methionine auxotroph (ΔmetA) and known inhibitors.
Comparative Analysis of Methionine Pathway Disruption
To understand the impact of inhibiting methionine biosynthesis, we compare the metabolomic consequences of two approaches: genetic knockout of the metA gene and chemical inhibition using bengamide derivatives. The metA gene encodes homoserine transacetylase, a key enzyme in the methionine biosynthesis pathway. Its deletion creates a methionine auxotroph that cannot survive without an external supply of methionine.[1] Bengamides are natural products that have been shown to inhibit methionine aminopeptidases in Mtb, enzymes crucial for protein maturation.[3][4]
Quantitative Metabolomic Changes
The following table summarizes the key metabolomic changes observed upon disruption of the methionine biosynthesis pathway in M. tuberculosis. The data is compiled from studies on a ΔmetA mutant, which represents a complete and specific block of the pathway.
| Metabolite Class | Metabolite | Fold Change (ΔmetA vs. Wild Type) | Reference |
| Amino Acids | Methionine | Significantly Depleted | [1] |
| S-adenosylmethionine (SAM) | Significantly Depleted | [1] | |
| Succinate | Decreased | [5] | |
| Malate | Decreased | [5] | |
| Glyoxylate | Decreased | [5] | |
| Signaling Molecules | cyclic-AMP | ~100-fold Increase | [5] |
Experimental Protocols
Metabolomics Analysis of M. tuberculosis
A generalized protocol for metabolomic analysis of Mtb cultures is outlined below. Specific parameters may vary based on the analytical platform and experimental goals.
1. Mtb Culture and Sample Quenching:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase.
-
For inhibitor studies, the compound of interest (e.g., a bengamide derivative) is added at the desired concentration and incubated for a specific duration.
-
Bacterial cultures are rapidly harvested and quenched to halt metabolic activity. This is typically achieved by rapid filtration and immersion in a cold solvent, such as a 60:40 methanol:water solution pre-cooled to -40°C.
2. Metabolite Extraction:
-
The quenched cell pellets are resuspended in a cold extraction solvent (e.g., 100% methanol or a chloroform:methanol:water mixture).
-
Cells are lysed using methods like bead beating or sonication to ensure complete extraction of intracellular metabolites.
-
The extract is then centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected.
3. Metabolite Analysis using LC-MS/MS:
-
The metabolite extract is analyzed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Chromatography: A reversed-phase C18 column is commonly used for separation of a wide range of metabolites. A gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is employed.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a broad spectrum of metabolites. Data-dependent acquisition is often used to acquire MS/MS spectra for metabolite identification.
4. Data Analysis:
-
Raw data is processed using software like XCMS or Compound Discoverer for peak picking, alignment, and integration.
-
Metabolites are identified by matching their accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Statistical analysis (e.g., t-tests, volcano plots, pathway analysis) is performed to identify significantly altered metabolites and metabolic pathways.
Visualizing the Impact on Methionine Metabolism
The following diagrams illustrate the methionine biosynthesis pathway and a general workflow for metabolomics-based validation of its inhibitors.
References
- 1. Essential roles of methionine and S-adenosylmethionine in the autarkic lifestyle of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Inhibition of Mycobacterium tuberculosis methionine aminopeptidases by bengamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Personal protective equipment for handling Mtb-IN-2
This document provides critical safety and logistical information for the handling and disposal of Mtb-IN-2, a flammable solid that is harmful if swallowed and causes skin and serious eye damage.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Flammable solids | 1 | H228: Flammable solid |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Serious eye damage | 1 | H318: Causes serious eye damage |
Signal Word: Danger
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Safe Handling and Storage Protocols
Adherence to the following step-by-step procedures is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure adequate ventilation. Work in a well-ventilated area, preferably in a chemical fume hood.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the Safety Data Sheet.
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Avoiding Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1]
-
Dispensing: When dispensing, avoid creating dust. Use non-sparking tools.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| In Case of Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Clean-up: Sweep up and shovel. Do not create dust. Use spark-proof tools and explosion-proof equipment. Keep in suitable, closed containers for disposal.
Disposal:
-
Dispose of this material and its container as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Dispose of contaminated packaging as unused product.
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
